4-(3-Morpholinopropoxy)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-morpholin-4-ylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHPQNXUMCNVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622142 | |
| Record name | 4-[3-(Morpholin-4-yl)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100800-40-6 | |
| Record name | 4-[3-(Morpholin-4-yl)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 4-(3-Morpholinopropoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Morpholinopropoxy)aniline is a molecule of interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of pharmacologically active compounds. Its structure, comprising a substituted aniline ring linked to a morpholine moiety via a propyl ether chain, presents a unique combination of chemical features. Accurate and unambiguous confirmation of its molecular structure is a critical prerequisite for any further research or development activities, ensuring the integrity of subsequent biological and pharmacological studies.
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of this compound. As a Senior Application Scientist, the following sections will not only detail the standard operating procedures but also delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Molecular Structure Overview
The logical first step in any structure elucidation is a clear visualization of the hypothesized molecule.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms.
A. ¹H NMR Spectroscopy
Rationale: ¹H NMR provides information about the chemical environment of each proton, their multiplicity (splitting pattern) revealing the number of neighboring protons, and the integration of the signals indicating the relative number of protons.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like those on the amine group.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.75 | Doublet | 2H | Ar-H (ortho to -O) |
| ~ 6.65 | Doublet | 2H | Ar-H (ortho to -NH₂) |
| ~ 4.05 | Triplet | 2H | -O-CH₂ -CH₂- |
| ~ 3.70 | Triplet | 4H | -N-CH₂-CH₂ -O- (Morpholine) |
| ~ 3.60 | Singlet (broad) | 2H | -NH₂ |
| ~ 2.50 | Triplet | 4H | -CH₂ -N-CH₂ - (Morpholine) |
| ~ 2.45 | Triplet | 2H | -CH₂-CH₂ -N- |
| ~ 2.00 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
Causality of Assignments:
-
The aromatic protons are expected to appear in the downfield region (6.5-7.0 ppm) due to the deshielding effect of the benzene ring current. The electron-donating nature of the oxygen and nitrogen substituents will shield these protons relative to benzene (7.36 ppm). The ortho-coupling will result in doublet signals.
-
The protons on the carbon adjacent to the ether oxygen (-O-CH₂ -) are deshielded and will appear as a triplet due to coupling with the adjacent methylene group.
-
The morpholine protons adjacent to the oxygen are more deshielded than those adjacent to the nitrogen.
-
The broad singlet for the amine protons is characteristic and its chemical shift can be concentration and solvent dependent. This signal will disappear upon D₂O exchange.[2]
-
The central methylene protons of the propoxy chain will appear as a quintet due to coupling with the two adjacent methylene groups.
B. ¹³C NMR Spectroscopy
Rationale: ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: The same NMR spectrometer is used.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
| Chemical Shift (ppm) | Assignment |
| ~ 152 | C -O (Aromatic) |
| ~ 142 | C -NH₂ (Aromatic) |
| ~ 116 | C H (ortho to -O) |
| ~ 115 | C H (ortho to -NH₂) |
| ~ 67 | -N-CH₂-CH₂ -O- (Morpholine) |
| ~ 66 | -O-CH₂ -CH₂- |
| ~ 54 | -CH₂ -N-CH₂ - (Morpholine) |
| ~ 52 | -CH₂-CH₂ -N- |
| ~ 26 | -CH₂-CH₂ -CH₂- |
Causality of Assignments:
-
The aromatic carbons attached to the heteroatoms (-O and -NH₂) are the most downfield due to the electronegativity of these atoms.
-
The other aromatic carbons appear in the typical aromatic region (110-130 ppm).
-
The aliphatic carbons are found in the upfield region, with those closer to electronegative atoms appearing more downfield.
II. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for accurate mass determination.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation spectrum.
-
Molecular Formula: C₁₃H₂₀N₂O₂ Exact Mass: 236.1525 Molecular Weight: 236.31
High-Resolution Mass Spectrometry (HRMS): The measured m/z of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated value of 237.1603.
Tandem Mass Spectrometry (MS/MS) Fragmentation: The fragmentation of the [M+H]⁺ ion is expected to proceed through cleavage of the weakest bonds, primarily the ether and the bonds adjacent to the morpholine nitrogen.
Caption: Predicted major fragmentation pathway of this compound.
Key Fragment Ions:
-
m/z = 100.0762: This prominent fragment corresponds to the morpholinomethyl cation, formed by the cleavage of the bond between the propyl chain and the morpholine nitrogen.
-
m/z = 138.0817: This fragment arises from the cleavage of the ether bond, resulting in the aminophenoxy radical cation.
-
m/z = 110.0606: A subsequent loss of ethylene from the m/z 138 fragment can lead to the formation of protonated 4-aminophenol.
The presence of these key fragments provides strong evidence for the connectivity of the morpholine ring, the propoxy linker, and the aniline moiety.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3250 | Medium, two bands | N-H stretch (primary amine) |
| 3050-3000 | Weak | Aromatic C-H stretch |
| 2950-2800 | Strong | Aliphatic C-H stretch |
| 1620-1580 | Medium | N-H bend (primary amine) |
| 1510 | Strong | Aromatic C=C stretch |
| 1240 | Strong | Aryl-O stretch (ether) |
| 1120 | Strong | Aliphatic C-O stretch (ether) |
| 1115 | Strong | C-N stretch (morpholine) |
Causality of Assignments:
-
The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a hallmark of a primary amine (R-NH₂).[2]
-
The strong absorptions in the 2950-2800 cm⁻¹ range confirm the presence of the aliphatic propyl and morpholine groups.
-
The strong band around 1240 cm⁻¹ is characteristic of an aryl ether linkage.
-
The C-N stretching of the tertiary amine in the morpholine ring is also expected to be a strong absorption.
IV. Synthesis and Purity Assessment
While not a direct method of structure elucidation, the synthesis route and purity analysis provide crucial supporting evidence.
Synthesis Overview
A common synthetic route involves the Williamson ether synthesis, reacting 4-aminophenol with 1-bromo-3-chloropropane followed by nucleophilic substitution of the chlorine with morpholine. Alternatively, 4-nitrophenol can be used, with the nitro group being reduced to an amine in the final step. Verifying that the analytical data is consistent with the product expected from the chosen synthetic pathway adds another layer of confidence to the structural assignment.
Purity Assessment by Chromatography
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be employed to assess the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a pure substance. Coupling these techniques with a mass spectrometer (LC-MS or GC-MS) allows for the confirmation of the molecular weight of the main component and the identification of any impurities.
Conclusion
The comprehensive structure elucidation of this compound is achieved through a multi-technique approach, where each analytical method provides a unique and complementary piece of the structural puzzle. The combination of ¹H and ¹³C NMR spectroscopy to define the carbon-hydrogen framework, high-resolution mass spectrometry to confirm the elemental composition and fragmentation pattern, and infrared spectroscopy to identify the key functional groups, provides an irrefutable confirmation of the molecule's identity. This rigorous analytical workflow is essential for ensuring the quality and reliability of this important chemical intermediate in research and drug development.
References
A Technical Guide to 4-(3-Morpholinopropoxy)aniline (CAS 100800-40-6): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Morpholinopropoxy)aniline is a key bifunctional organic intermediate characterized by an aniline moiety and a morpholinopropoxy side chain. This unique structure makes it a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, outlines a detailed synthetic protocol and purification strategy, and discusses its significant applications in drug discovery and development. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Introduction
Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals.[1][2] The aniline core provides a versatile platform for chemical modification, enabling the fine-tuning of a molecule's pharmacological properties.[1] this compound (CAS No. 100800-40-6) has emerged as a significant intermediate, primarily due to its role in the construction of complex, biologically active molecules. The morpholine group, a common motif in drug design, is often introduced to improve aqueous solubility and pharmacokinetic profiles, while the aniline amine group serves as a reactive handle for further chemical elaboration, typically through amide bond formation or nucleophilic aromatic substitution.[3]
The strategic importance of this compound lies in its ability to link a pharmacologically relevant aniline headgroup with a solubilizing morpholine tail via a flexible three-carbon alkoxy chain. This structure is frequently encountered in the patent literature for various kinase inhibitors, where the aniline portion interacts with the hinge region of the kinase active site.
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's properties is essential for its effective use in synthesis and for predicting its behavior in biological systems.
Chemical Structure and Identifiers
-
IUPAC Name: 4-(3-morpholin-4-ylpropoxy)aniline
-
CAS Number: 100800-40-6
-
Molecular Formula: C₁₃H₂₀N₂O₂
-
Canonical SMILES: C1COCCN1CCCOC2=CC=C(C=C2)N
Tabulated Physicochemical Data
The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Weight | 236.31 g/mol | (Calculated) |
| Appearance | White to yellow to brown powder or crystals | [4] |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 4 | (Calculated) |
| Rotatable Bond Count | 5 | (Calculated) |
| Topological Polar Surface Area (TPSA) | 44.7 Ų | (Calculated) |
| logP (Octanol/Water Partition Coefficient) | 1.6-2.0 (Estimated) | (Calculated) |
Causality Insight: The estimated logP value suggests moderate lipophilicity, which is a desirable trait in drug candidates. The morpholine group counteracts the hydrophobicity of the aniline ring, leading to a balanced profile that often correlates with good oral bioavailability.
Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published, the expected NMR and IR signatures can be predicted based on its structure.
-
¹H NMR: Protons on the aromatic ring would appear in the 6.5-7.0 ppm region. The methylene protons of the propoxy chain would show distinct signals between 2.0 and 4.5 ppm. The morpholine protons would typically appear as two multiplets around 2.5 and 3.7 ppm. The amine (-NH₂) protons would present as a broad singlet.
-
¹³C NMR: Aromatic carbons would resonate between 115 and 150 ppm. The aliphatic carbons of the propoxy chain and morpholine ring would be found in the 25-70 ppm range.
-
IR Spectroscopy: Key peaks would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic, 2800-3100 cm⁻¹), aromatic C=C bending (1500-1600 cm⁻¹), and a strong C-O-C ether stretch (around 1250 cm⁻¹).[5]
Synthesis and Purification
The most common and logical synthetic route to this compound involves a two-step process starting from 4-nitrophenol. This method is reliable and scalable for laboratory purposes.
Synthesis Workflow Diagram
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard organic chemistry transformations.[6][7]
Step 1: Synthesis of 4-(3-Morpholinopropoxy)-1-nitrobenzene (Ether Synthesis)
-
To a stirred solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile), add a base such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Rationale: The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide ion required for the subsequent substitution reaction.
-
-
Add 4-(3-chloropropyl)morpholine (1.1-1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol spot is consumed.
-
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum. This crude intermediate is often of sufficient purity for the next step.
Step 2: Synthesis of this compound (Nitro Reduction)
-
Suspend the crude 4-(3-morpholinopropoxy)-1-nitrobenzene (1.0 eq) in a solvent such as ethanol or methanol.[6]
-
Add a catalyst, typically 5-10% Palladium on activated carbon (Pd/C) (approx. 5-10% by weight).[8]
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 40-50 psi) and stir vigorously at room temperature.[6]
-
Alternative: A common alternative to catalytic hydrogenation is using a metal/acid system, such as iron powder (Fe) with ammonium chloride (NH₄Cl) in an ethanol/water mixture, heated to reflux.[7] This can be advantageous for labs not equipped for hydrogenation.
-
-
Stir for 4-12 hours.
-
Self-Validation: Monitor the reaction by TLC. The product will have a different Rf value and may stain differently (e.g., with ninhydrin) compared to the nitro-intermediate.
-
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[6]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[6]
-
The final product should be characterized by NMR and Mass Spectrometry to confirm its identity and purity.
Applications in Drug Discovery
The primary utility of this compound is as a crucial building block for synthesizing pharmacologically active agents, most notably in oncology.
Intermediate in Kinase Inhibitor Synthesis
Many modern cancer therapies are small-molecule kinase inhibitors that target specific signaling pathways. Several of these, such as Gefitinib and related compounds, target the Epidermal Growth Factor Receptor (EGFR).[9] The general structure of these inhibitors often involves a core heterocycle (like quinazoline) substituted at a key position with an aniline derivative.
This compound provides the exact aniline fragment needed for these syntheses. The aniline nitrogen acts as a nucleophile, displacing a leaving group (typically a chlorine atom) on the heterocyclic core to form the final drug molecule.[9]
Caption: Role as a key intermediate in the synthesis of kinase inhibitors.
Role of the Aniline and Morpholine Moieties
-
Aniline Group: The aniline moiety is often critical for biological activity. The N-H group can form a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket, anchoring the inhibitor in place.[9]
-
Morpholinopropoxy Tail: This side chain serves multiple purposes. The morpholine is a polar, basic group that significantly enhances the aqueous solubility of the final compound, a critical factor for oral administration and distribution in the body. The flexible propoxy linker allows the morpholine group to extend into the solvent-exposed region of the binding site without disrupting the core interactions.
The use of aniline-containing fragments is a double-edged sword in drug development. While they are versatile and effective, they can be susceptible to metabolic oxidation by Cytochrome P450 enzymes, potentially forming reactive metabolites.[10] This can lead to idiosyncratic adverse drug reactions.[10] Therefore, while this compound is a valuable tool, drug development professionals must carefully evaluate the metabolic stability of the final compounds derived from it.
Safety, Handling, and Toxicology
As an aniline derivative, this compound requires careful handling in a laboratory setting.
Hazard Identification
-
General Aniline Toxicity: Aniline and its derivatives are known to be toxic.[11] The primary routes of exposure are inhalation, ingestion, and skin absorption.[12] Acute exposure can lead to methemoglobinemia, causing cyanosis (a bluish discoloration of the skin).[11]
-
GHS Classifications (Predicted): Based on related structures, this compound is expected to be classified as:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17]
-
Ventilation: Handle the solid powder and any solutions in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[17]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[17]
-
First Aid:
Conclusion
This compound is a specialized chemical intermediate with high value in the field of medicinal chemistry and drug development. Its bifunctional nature, combining a reactive aniline core with a solubilizing morpholinopropoxy side chain, makes it an ideal precursor for the synthesis of complex pharmaceutical agents, particularly targeted kinase inhibitors. A solid understanding of its properties, a reliable synthetic protocol, and strict adherence to safety procedures are essential for leveraging its full potential in the research and development of novel therapeutics.
References
- 1. cresset-group.com [cresset-group.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. 3-(4-Morpholinyl)aniline [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-PROPOXYANILINE synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. epa.gov [epa.gov]
- 13. angenechemical.com [angenechemical.com]
- 14. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. aksci.com [aksci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 4-(3-Morpholinopropoxy)aniline: Properties, Synthesis, and Application
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Morpholinopropoxy)aniline, a key intermediate in medicinal chemistry and materials science. We delve into the fundamental physicochemical properties of this compound, with a detailed focus on its molecular weight and its implications for experimental design. This document outlines a validated synthetic protocol, purification strategies, and robust analytical methods for structural confirmation and purity assessment. Furthermore, it explores the compound's applications, particularly as a scaffold in the development of targeted therapeutics, while adhering to strict safety and handling protocols. The guide is structured to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in advanced chemical research and development.
Core Compound Identification and Properties
This compound is a difunctional organic molecule incorporating a primary aniline amine, a flexible propoxy linker, and a morpholine ring. This unique combination of a nucleophilic aromatic amine and a tertiary aliphatic amine makes it a versatile building block in synthetic chemistry.
Physicochemical and Structural Data
The precise characterization of a compound begins with its fundamental properties. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for confirmation of identity via mass spectrometry. It is derived from the molecular formula by summing the atomic weights of the constituent atoms (C, H, N, O).
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [2] |
| Molecular Weight | 236.31 g/mol | [1][2] |
| CAS Number | 100800-40-6 | [1][3] |
| Appearance | Pale-yellow to yellow-brown solid | [1] |
| InChI Key | KDHPQNXUMCNVCX-UHFFFAOYSA-N | [1] |
The Aniline Moiety: Significance in Drug Development
The aniline substructure present in this compound is a privileged scaffold in medicinal chemistry. Anilines serve as crucial precursors and key structural components in a vast array of pharmaceuticals, including antibiotics, analgesics, and targeted cancer therapies.[4][5] Their utility stems from the reactivity of the amino group, which allows for the facile formation of amides, sulfonamides, and ureas, enabling the exploration of diverse chemical space to optimize pharmacological properties.[4]
However, the aniline motif is also recognized as a "structural alert".[6] This is due to its potential for in vivo metabolic activation by cytochrome P450 enzymes into reactive, electrophilic species like quinone-imines.[6] These metabolites can lead to idiosyncratic adverse drug reactions.[6] Consequently, while leveraging the synthetic advantages of the aniline core, drug development professionals must rigorously evaluate the metabolic stability and toxicological profile of any new aniline-containing entity.
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution or an etherification reaction. A common and reliable method involves the Williamson ether synthesis, starting from 4-aminophenol and a suitable morpholinopropyl halide.
Rationale for Synthetic Strategy
The selection of 4-aminophenol as a starting material is strategic due to its two distinct nucleophilic sites: the aromatic amine and the phenolic hydroxyl group. Under basic conditions, the hydroxyl group is preferentially deprotonated to form a more potent phenoxide nucleophile. This allows for selective O-alkylation over N-alkylation, which is critical for achieving the desired product. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used bases, with a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the reaction.
Step-by-Step Synthesis Protocol
-
Reaction Setup : To a solution of 4-aminophenol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Reagent Addition : Stir the suspension at room temperature for 20 minutes. Add 4-(3-chloropropyl)morpholine (1.1 eq) dropwise to the mixture.
-
Reaction : Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction : After completion (typically 8-12 hours), cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Analytical Validation and Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. This self-validating protocol ensures the material meets the required specifications for subsequent applications.
Workflow for Analytical Characterization
This workflow ensures that the molecular weight, structure, and purity of the synthesized compound are rigorously confirmed before its use in further research.
Expected Analytical Data
-
Mass Spectrometry (MS) : In Electrospray Ionization (ESI) positive mode, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 237.15, corresponding to the molecular weight of 236.31 plus the mass of a proton.
-
¹H NMR Spectroscopy : The proton NMR spectrum will show characteristic signals for the aromatic protons of the aniline ring, the aliphatic protons of the propoxy linker, and the methylene protons of the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.
-
Purity Assessment (HPLC) : High-Performance Liquid Chromatography analysis should indicate a purity of ≥95% for use in most research and development applications.
Applications in Drug Discovery
This compound is a valuable intermediate, particularly in the synthesis of kinase inhibitors. The aniline nitrogen provides a key interaction point (a "hinge-binder") within the ATP-binding pocket of many kinases. The morpholinopropoxy tail can be used to impart desirable physicochemical properties, such as improved aqueous solubility and metabolic stability, or to provide a vector for further chemical modification.
For instance, this compound serves as a precursor for complex quinazoline-based inhibitors, which have shown efficacy against targets like the Epidermal Growth Factor Receptor (EGFR).[7][8] The aniline moiety can be reacted to form the core quinazoline structure, while the morpholine group helps to optimize the drug-like properties of the final molecule.[7]
Safety, Handling, and Storage
As with all aniline derivatives, appropriate safety precautions must be taken.
-
Handling : Handle in a well-ventilated area or a chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[11]
-
Storage : Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and acids.[3][11] The recommended storage temperature is often 2-8°C.[1]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is more than a chemical with a defined molecular weight; it is an enabling tool for innovation in drug discovery and materials science. A thorough understanding of its properties, a robust synthetic and purification strategy, and rigorous analytical validation are paramount to its successful application. This guide provides the foundational and practical knowledge for researchers to confidently utilize this versatile compound in their work, ensuring both scientific integrity and operational safety.
References
- 1. This compound | 100800-40-6 [sigmaaldrich.cn]
- 2. 3-[3-(4-Morpholinyl)propoxy]aniline Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. cresset-group.com [cresset-group.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webofproceedings.org [webofproceedings.org]
- 8. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. southwest.tn.edu [southwest.tn.edu]
A Technical Guide to 4-(3-Morpholinopropoxy)aniline: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
4-(3-Morpholinopropoxy)aniline is a key bifunctional organic intermediate of significant interest to the pharmaceutical and medicinal chemistry sectors. Featuring a primary aromatic amine, a flexible propoxy linker, and a morpholine heterocycle, its unique structural motifs make it an invaluable building block for the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. This technical guide provides an in-depth analysis of the compound's nomenclature, physicochemical properties, validated synthetic routes, and comprehensive characterization data. Furthermore, it elucidates the critical role of this intermediate in the development of targeted cancer therapies, such as Gefitinib, offering field-proven insights for researchers and drug development professionals.
Compound Identification and Nomenclature
The compound commonly known as this compound is a substituted aniline derivative. While this name is widely used in commercial and laboratory settings, the formal IUPAC (International Union of Pure and Applied Chemistry) name is 4-[3-(4-morpholinyl)propoxy]aniline . Understanding its various identifiers is crucial for accurate literature and database searches.
Chemical Structure:
Key Identifiers
A consolidated list of identifiers is essential for cross-referencing across chemical databases, patents, and publications.
| Identifier | Value | Source |
| IUPAC Name | 4-[3-(4-morpholinyl)propoxy]aniline | |
| CAS Number | 100800-40-6 | |
| Molecular Formula | C₁₃H₂₀N₂O₂ | |
| Molecular Weight | 236.31 g/mol | |
| InChI Key | KDHPQNXUMCNVCX-UHFFFAOYSA-N | |
| Canonical SMILES | C1COCCN1CCCOC2=CC=C(C=C2)N |
Physicochemical Properties and Safety
The physical properties of this compound dictate its handling, storage, and reaction conditions. As a substituted aniline, it also requires specific safety protocols.
Physical Properties
| Property | Value | Notes |
| Physical Form | Pale-yellow to yellow-brown solid | |
| Storage Temperature | 2-8 °C | |
| Purity (Typical) | ≥95% |
Safety and Handling
Substituted anilines are recognized for their potential toxicity. Standard laboratory precautions are mandatory when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a two-step process starting from 4-nitrophenol. This route is favored for its high yields and the reliability of each transformation.
Synthetic Workflow
The overall synthetic strategy involves an initial etherification of 4-nitrophenol followed by the reduction of the nitro group to a primary amine. This sequence is critical; performing the reduction first would result in a more reactive aminophenol, which could lead to undesired side reactions during the alkylation step.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(3-Morpholinopropoxy)nitrobenzene (Etherification)
-
Causality: The Williamson ether synthesis is employed here. 4-Nitrophenol is deprotonated by a mild base (e.g., potassium carbonate) to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of 4-(3-chloropropyl)morpholine in an SN2 reaction, displacing the chloride and forming the desired ether linkage. D-methylformamide (DMF) is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of reactants and promoting the SN2 mechanism.
-
Protocol:
-
To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 4-(3-chloropropyl)morpholine hydrochloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into ice water, resulting in the precipitation of the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-(3-morpholinopropoxy)nitrobenzene.
-
Step 2: Synthesis of this compound (Reduction)
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is the catalyst of choice, and hydrogen gas is the reductant. The reaction proceeds on the surface of the catalyst, where the nitro group is reduced to the amine without affecting the aromatic ring or ether linkage. An alternative, cost-effective method involves using iron powder in the presence of an electrolyte like ammonium chloride.[1]
-
Protocol (Catalytic Hydrogenation):
-
Dissolve the 4-(3-morpholinopropoxy)nitrobenzene intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight).
-
Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker) and apply hydrogen gas pressure (40-50 psi).[1]
-
Stir vigorously at room temperature for 2-4 hours or until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization if necessary.[1]
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques include NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key expected signals include:
-
Aromatic protons of the aniline ring (typically two doublets in the range of 6.6-6.8 ppm).
-
A triplet corresponding to the -O-CH₂- protons of the propoxy chain (~4.0 ppm).
-
Signals for the morpholine ring protons (multiplets around 2.4-2.5 ppm and 3.6-3.7 ppm).
-
A broad singlet for the -NH₂ protons, which may vary in chemical shift.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments, including the characteristic shifts for the aromatic carbons and the aliphatic carbons of the morpholine and propoxy groups.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300-3500 | N-H (Amine) | Symmetric & Asymmetric Stretch |
| 2800-3000 | C-H (Aliphatic) | Stretch |
| 1500-1600 | C=C (Aromatic) | Stretch |
| 1200-1300 | C-O (Aryl Ether) | Stretch |
| 1115-1125 | C-O-C (Morpholine Ether) | Stretch |
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight. The expected molecular ion peak [M+H]⁺ would be observed at m/z 237.15.
Application in Drug Development: A Key Intermediate for Gefitinib
This compound is not an active drug itself but serves as a crucial structural fragment in the synthesis of more complex molecules. Its most notable application is as a key intermediate in the synthesis of Gefitinib (Iressa®) , a tyrosine kinase inhibitor used in cancer therapy.[2][3]
Role in the Synthesis of Gefitinib
Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] Its structure consists of a 4-anilinoquinazoline core. The this compound moiety provides the "anilino" part of the final drug, which is essential for binding to the ATP pocket of the EGFR kinase domain. The morpholinopropoxy side chain enhances solubility and pharmacokinetic properties.[4]
Caption: Role of this compound in Gefitinib synthesis.
The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the amine group of this compound attacks the electron-deficient C4 position of a chlorinated quinazoline precursor, displacing the chloride and forming the final API.[3]
Conclusion
This compound is a high-value intermediate whose chemical architecture is expertly tailored for applications in medicinal chemistry. Its synthesis is robust and well-documented, and its structure allows for its seamless incorporation into complex drug molecules. For researchers in drug discovery, particularly in the field of oncology and kinase inhibitor development, a thorough understanding of this compound's properties and synthesis is fundamental to advancing the development of next-generation targeted therapies.
References
Spectroscopic data of 4-(3-Morpholinopropoxy)aniline (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3-Morpholinopropoxy)aniline
Introduction: Elucidating the Molecular Architecture
In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of development. This compound, a molecule incorporating a versatile aniline scaffold, a flexible propoxy linker, and a saturated morpholine heterocycle, presents a unique combination of functional groups. Its potential utility as a building block in drug discovery and polymer chemistry necessitates a robust and unambiguous analytical workflow for its identification and purity assessment.
This guide provides an in-depth, field-proven approach to the spectroscopic characterization of this compound. We will move beyond simple data reporting to explore the causality behind experimental choices and the logic of spectral interpretation. The multi-technique approach described herein—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—constitutes a self-validating system for researchers, scientists, and drug development professionals, ensuring the highest degree of scientific integrity.[1]
Molecular Structure and Analytical Workflow
The first step in any analytical endeavor is to understand the target molecule's structure. The connectivity of the aromatic, ether, and amine functionalities dictates the expected spectroscopic signatures.
Caption: Molecular Structure of this compound.
A logical workflow is essential for obtaining high-quality, reproducible spectroscopic data. The following diagram illustrates the integrated approach, where each technique provides complementary information to build a complete structural profile.[2]
Caption: Logical workflow for spectroscopic identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the definitive structural framework of a molecule by revealing the precise chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Expertise & Causality: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, or if acidic protons (like the -NH₂) need to be observed without exchange, DMSO-d₆ is a suitable alternative.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Instrumentation:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single pulse (zg30).
-
Number of Scans: 16 (adjust based on concentration).
-
Relaxation Delay: 2-5 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 or higher (¹³C is less sensitive).
-
Relaxation Delay: 2 s.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Predicted ¹H NMR Spectral Data
The molecule's symmetry and functional groups lead to a predictable ¹H NMR spectrum. The aromatic region is expected to show a classic AA'BB' system characteristic of 1,4-disubstituted benzene rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.75 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -NH₂) | The electron-donating amino group strongly shields these protons, shifting them upfield. |
| ~ 6.65 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -OPr) | The ether is also electron-donating but less so than the amine, resulting in a slightly downfield shift relative to the other aromatic protons. |
| ~ 4.80 | br s | 2H | -NH₂ | The chemical shift is variable and depends on concentration and solvent. The peak is often broad due to quadrupolar relaxation and exchange. |
| ~ 3.95 | t, J ≈ 6.5 Hz | 2H | Ar-O-CH₂ - | Deshielded by the adjacent electronegative oxygen atom. |
| ~ 3.72 | t, J ≈ 4.6 Hz | 4H | O(CH₂ )₂ (Morpholine) | Protons adjacent to the morpholine oxygen. |
| ~ 2.50 | t, J ≈ 7.0 Hz | 2H | -CH₂ -N(Morpholine) | Deshielded by the adjacent morpholine nitrogen. |
| ~ 2.45 | t, J ≈ 4.6 Hz | 4H | N(CH₂ )₂ (Morpholine) | Protons adjacent to the morpholine nitrogen. |
| ~ 1.98 | p (quintet), J ≈ 6.8 Hz | 2H | -O-CH₂-CH₂ -CH₂-N- | The central methylene group of the propyl chain, split by its four neighbors. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 152.5 | Ar-C -O | Aromatic carbon attached to the highly electronegative ether oxygen, strongly deshielded. |
| ~ 141.0 | Ar-C -N | Aromatic carbon attached to the nitrogen, deshielded. |
| ~ 116.0 | Ar-C H (ortho to -NH₂) | Shielded by the electron-donating effect of the nitrogen. |
| ~ 115.5 | Ar-C H (ortho to -OPr) | Shielded by the electron-donating effect of the oxygen. |
| ~ 67.0 | O(C H₂)₂ (Morpholine) | Aliphatic carbon adjacent to oxygen. |
| ~ 66.5 | Ar-O-C H₂- | Aliphatic carbon adjacent to the aryl ether oxygen. |
| ~ 55.5 | -C H₂-N(Morpholine) | Aliphatic carbon adjacent to nitrogen, slightly deshielded. |
| ~ 54.0 | N(C H₂)₂ (Morpholine) | Aliphatic carbon adjacent to nitrogen. |
| ~ 26.5 | -O-CH₂-C H₂-CH₂-N- | Central carbon of the propyl chain, least affected by heteroatoms. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups, which vibrate at characteristic frequencies when exposed to infrared radiation.[1][2] The resulting spectrum provides a unique "fingerprint" of the molecule.[3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Trustworthiness: ATR-FTIR is a modern, reliable method that requires minimal sample preparation and ensures excellent sample-to-sample reproducibility, making it a self-validating system for routine identification.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over a range of 4000-650 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Predicted IR Spectral Data
The IR spectrum of this compound will be rich with information, confirming the presence of the amine, ether, aromatic, and aliphatic moieties.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Reference |
| 3450 - 3350 (Two sharp bands) | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | This two-band feature is a hallmark of a primary amine (R-NH₂).[5][6] |
| 3050 - 3010 | C-H Aromatic Stretch | Aromatic Ring | Indicates C-H bonds on the sp² hybridized carbons of the benzene ring.[4] |
| 2950 - 2800 | C-H Aliphatic Stretch | Propoxy & Morpholine Groups | Strong absorptions from the numerous C-H bonds on sp³ hybridized carbons. |
| ~ 1620 | N-H Bending (Scissoring) | Primary Amine | This band further confirms the presence of the -NH₂ group.[5] |
| ~ 1510 | C=C Aromatic Ring Stretch | Aromatic Ring | A very characteristic and strong band for para-disubstituted benzene rings. |
| ~ 1240 | C-O Aryl-Alkyl Ether Stretch | Ar-O-CH₂ | Strong, characteristic absorption for the aryl ether C-O bond.[3] |
| ~ 1285 | C-N Aromatic Amine Stretch | Ar-NH₂ | The stretching vibration of the bond between the aromatic ring and the amine nitrogen.[5] |
| ~ 1115 | C-O Aliphatic Ether Stretch | C-O-C (Morpholine) | Strong absorption from the C-O-C linkage within the morpholine ring. |
| ~ 830 | C-H Out-of-Plane Bending | 1,4-Disubstituted Benzene | A strong band indicating the para-substitution pattern on the aromatic ring. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
MS provides two critical pieces of information: the precise molecular weight of the analyte and structural details derived from its fragmentation pattern upon ionization.[1][2]
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Expertise & Causality: ESI is a "soft" ionization technique ideal for this molecule. The presence of two basic nitrogen atoms (aniline and morpholine) makes the molecule easy to protonate, leading to a strong signal for the protonated molecular ion [M+H]⁺ in positive ion mode.
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. Adding 0.1% formic acid to the solvent is highly recommended to promote protonation.[1]
-
Instrumentation:
-
Mass Spectrometer: ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass accuracy.
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) on the isolated parent ion to induce and analyze its fragmentation.
Predicted Mass Spectral Data
The molecular formula for this compound is C₁₄H₂₂N₂O₂.
-
Monoisotopic Mass: 250.1681 g/mol
-
Predicted [M+H]⁺ Ion: m/z 251.1754
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The ether linkages and the bonds alpha to the nitrogen atoms are common cleavage points.[7][8]
| Predicted Fragment (m/z) | Proposed Structure / Loss |
| 251.1754 | [M+H]⁺ (Parent Ion) |
| 164.1022 | [M - C₄H₈NO + H]⁺ (Loss of morpholine radical) |
| 114.0913 | [C₅H₁₂NO]⁺ (Propyl-morpholine fragment) |
| 108.0813 | [HOC₆H₄NH₂]⁺ (Aminophenol fragment from cleavage) |
| 100.0757 | [C₅H₁₀NO]⁺ (Fragment from alpha-cleavage next to morpholine oxygen) |
| 86.0964 | [C₄H₈NH₂]⁺ (Protonated morpholine after rearrangement) |
The predicted fragmentation pathway below highlights the most probable cleavage points, which are crucial for confirming the molecule's connectivity.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Conclusion
The integrated application of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. NMR spectroscopy elucidates the complete carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of all key functional groups, and high-resolution mass spectrometry validates the elemental composition and connectivity through fragmentation analysis. This rigorous, multi-faceted analytical strategy ensures the structural integrity and identity of the molecule, a critical requirement for its application in any research or development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility of 4-(3-Morpholinopropoxy)aniline in Organic Solvents
<A_I>
A Methodological Framework for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific, publicly available quantitative solubility data for 4-(3-Morpholinopropoxy)aniline across a wide range of organic solvents is limited. This guide, therefore, serves as a comprehensive methodological framework. It is designed to empower researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and detailed experimental protocols necessary to determine and understand the solubility of this, and similar, novel chemical entities.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical property that governs the developability of a new chemical entity (NCE).[1][2] For a molecule like this compound, understanding its behavior in various organic solvents is paramount. This knowledge influences every stage of the drug development pipeline, from synthetic chemistry and purification to formulation and bioassay design.[2][3]
Poor solubility can lead to a host of challenges, including unreliable results in in vitro assays, difficulties in creating viable formulations for in vivo studies, and ultimately, poor bioavailability.[2][3][4] This guide provides a robust framework for predicting, measuring, and interpreting the solubility of this compound, enabling informed decision-making in a research and development setting.
Molecular Profile of this compound
To understand the solubility of this compound, we must first analyze its structural features. The molecule is composed of three key moieties: an aniline ring, a morpholine ring, and a propyl ether linker.
-
Aniline Moiety (C₆H₅NH₂): The aniline portion consists of an aromatic phenyl group, which is hydrophobic, attached to an amino group (-NH₂).[5] The amino group is polar and can act as a hydrogen bond donor. While aniline itself is only slightly soluble in water, it shows good solubility in many organic solvents.[6][7] The basicity of the aniline nitrogen means its solubility can be influenced by pH.[6]
-
Morpholine Moiety (C₄H₉NO): The morpholine ring is a saturated heterocycle containing both an ether linkage and a secondary amine. This structure imparts a unique balance of hydrophilicity and lipophilicity.[8] The morpholine ring is often incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[9][10][11] The nitrogen atom is basic, and the oxygen can act as a hydrogen bond acceptor.
-
Propoxy Linker (-O-(CH₂)₃-): This flexible alkyl ether chain connects the aniline and morpholine rings. It contributes to the overall lipophilicity and rotatable bond count of the molecule.
The combination of these features—hydrophobic (aniline ring), hydrophilic/polar (amino and morpholine groups), and flexible lipophilic (propoxy chain)—suggests a complex solubility profile that will be highly dependent on the nature of the solvent.[12]
Theoretical Principles: Predicting Solubility
The foundational principle governing solubility is "like dissolves like."[12][13][14] This means that solutes tend to dissolve in solvents with similar polarity.[12][15] Solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. Given the presence of N-H and O moieties in this compound, strong solubility in these solvents is expected due to favorable hydrogen bonding interactions.[16]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents are polar but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. The aniline and morpholine groups should still allow for favorable dipole-dipole interactions, suggesting good solubility.[17]
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[13] The large, polar functional groups on this compound are likely to make it poorly soluble in highly non-polar solvents.[15][18]
The interplay between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions dictates the overall solubility.[13]
Experimental Determination of Solubility
While theoretical principles provide a valuable starting point, empirical determination is essential for obtaining accurate solubility data. The two primary types of solubility measured are thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of undissolved solid.[3][19] The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method .[20][21][22]
-
Kinetic Solubility: This measures the concentration of a compound upon precipitation from a stock solution (typically in DMSO) that is added to a solvent.[4][23] It is a high-throughput method often used in early drug discovery for rapid screening.[3][24]
The Saturation Shake-Flask Method for Thermodynamic Solubility
This protocol provides a robust and reliable method for determining the equilibrium solubility of this compound.[20][21][25]
An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the resulting saturated solution is quantified.[22]
-
High-purity this compound
-
Analytical grade organic solvents
-
Glass vials with screw caps
-
Thermostatic shaker or orbital incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
-
Volumetric flasks and pipettes
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be visually apparent throughout the experiment to ensure a saturated solution is maintained.
-
Solvent Addition: Accurately add a known volume (e.g., 1-2 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined duration (typically 24-72 hours) to ensure equilibrium is reached.[22] A preliminary experiment to confirm the time to reach equilibrium is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV.[14][26][27] Determine the concentration of this compound by comparing the instrument response to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, µg/mL, or molarity (mol/L).
The following diagram illustrates the workflow for this critical experiment.
Data Presentation and Interpretation
To facilitate comparison and analysis, solubility data should be presented in a clear, tabular format. The table below serves as a template for reporting experimentally determined solubility values for this compound in a selection of common organic solvents at a specified temperature.
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent Class | Solvent | Dielectric Constant (Approx.) | Predicted Solubility (mg/mL) | Experimental Notes |
| Polar Protic | Methanol | 32.7 | > 50 | Expected high solubility due to H-bonding with both aniline and morpholine moieties. |
| Ethanol | 24.5 | > 50 | Similar to methanol, strong solute-solvent interactions are anticipated. | |
| Polar Aprotic | DMSO | 46.7 | > 50 | High polarity and H-bond accepting capability should lead to excellent solubility. |
| Acetonitrile | 37.5 | ~20-50 | Good solubility expected, potentially lower than DMSO. | |
| Acetone | 20.7 | ~10-30 | Moderate polarity suggests moderate to good solubility. | |
| Slightly Polar | Ethyl Acetate | 6.0 | ~5-15 | Limited polarity may reduce solubility compared to more polar solvents. |
| Dichloromethane | 9.1 | ~5-15 | Capable of dissolving moderately polar compounds. | |
| Non-polar | Toluene | 2.4 | < 1 | Aromatic nature may offer some interaction, but overall solubility is likely low. |
| Hexane | 1.9 | < 0.1 | Very low polarity makes it a poor solvent for this molecule. |
Note: The "Predicted Solubility" values are illustrative estimates based on chemical principles and are not experimental data. They serve as a guide for what a researcher might expect.
Factors Influencing Solubility Measurements
Several factors can significantly impact the accuracy and reproducibility of solubility measurements.[28][29]
-
Temperature: The solubility of solids in liquids typically increases with temperature.[15][29] Therefore, precise temperature control during equilibration and sampling is crucial.
-
Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, high-purity solid is essential.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the experiment.
-
Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the thermodynamic solubility. The time required to reach equilibrium should be determined experimentally.[22]
Conclusion
Determining the solubility of this compound in organic solvents is a critical step in its journey as a potential drug candidate. While publicly available data is scarce, this guide provides the necessary theoretical foundation and a detailed, field-proven experimental protocol—the saturation shake-flask method—to generate this vital information. By systematically applying these principles and methodologies, researchers can obtain accurate and reliable solubility data, enabling them to make informed decisions that will accelerate the drug discovery and development process.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 14. pharmaguru.co [pharmaguru.co]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 18. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
- 19. sciforum.net [sciforum.net]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. enamine.net [enamine.net]
- 25. biorelevant.com [biorelevant.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Solubility Measurements | USP-NF [uspnf.com]
- 29. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-(3-Morpholinopropoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. Among these, aniline derivatives functionalized with heterocyclic moieties have garnered significant attention due to their versatile applications as intermediates in the synthesis of pharmacologically active compounds and functional materials. This technical guide provides a comprehensive overview of the physical and chemical characteristics of a noteworthy member of this class: 4-(3-Morpholinopropoxy)aniline.
As a molecule featuring a primary aromatic amine, a flexible propoxy linker, and a morpholine ring, this compound presents a unique combination of structural motifs that impart specific physicochemical properties. Understanding these characteristics is fundamental for its effective utilization in research and development, enabling precise control over reaction pathways, formulation strategies, and analytical methodologies. This document serves as a detailed resource, consolidating available data on its properties, alongside insights into its safe handling, synthesis, and analytical characterization.
Molecular Identity and Structure
This compound is a substituted aniline derivative. The core structure consists of an aniline ring substituted at the para-position with a propoxy chain, which is in turn connected to a morpholine ring.
Systematic IUPAC Name: 4-(3-morpholin-4-ylpropoxy)aniline
Molecular Formula: C₁₃H₂₀N₂O₂[1]
Molecular Weight: 236.31 g/mol [1]
Chemical Structure:
Chemical Structure of this compound
Physical Properties
The physical state and solubility of this compound are critical parameters for its handling, formulation, and application in various chemical processes.
| Property | Value | Source |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | While specific data for this compound is not readily available, aniline derivatives with large non-polar components generally exhibit poor solubility in water. Solubility is expected to be higher in organic solvents such as alcohols and dimethyl sulfoxide (DMSO). |
Chemical and Spectroscopic Characteristics
The chemical reactivity of this compound is primarily dictated by the aniline and morpholine functional groups. The aniline moiety can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation. The morpholine nitrogen is a tertiary amine and can act as a base or a nucleophile.
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons of the aniline ring, the methylene protons of the propoxy chain, and the methylene protons of the morpholine ring. The chemical shifts would be influenced by the electron-donating amino and alkoxy groups on the aromatic ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals corresponding to the carbon atoms of the benzene ring, the propoxy chain, and the morpholine ring.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, aromatic C-H stretching, and C-O-C stretching of the ether and morpholine moieties.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (236.31 g/mol ). Fragmentation patterns would likely involve cleavage of the propoxy chain and the morpholine ring.
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. A common approach would involve the etherification of 4-aminophenol with a suitable 3-morpholinopropyl halide.
Conceptual Synthetic Workflow
Conceptual synthetic workflow for this compound.
Step-by-Step Methodology (Hypothetical):
-
Reaction Setup: To a solution of 4-aminophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate is added.
-
Addition of Alkylating Agent: 3-Morpholinopropyl chloride is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and stirred for a sufficient period to ensure complete reaction, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the inorganic salts are filtered off. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining inorganic impurities.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Safety and Handling
Although a comprehensive GHS classification is not available, some suppliers indicate potential hazards associated with this compound. General safety precautions for handling aniline derivatives should be strictly followed.
Hazard Statements (from supplier information):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [3]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
First Aid Measures: [3]
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Seek medical attention.
Applications and Areas for Further Research
This compound serves as a valuable building block in the synthesis of more complex molecules. Its structural features make it an attractive intermediate for:
-
Pharmaceuticals: The morpholine moiety is a common feature in many approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability. The aniline group provides a reactive handle for further chemical modifications to generate libraries of potential drug candidates. For instance, similar structures are found as intermediates in the synthesis of kinase inhibitors for cancer therapy.
-
Materials Science: The aromatic nature of the aniline ring and the potential for hydrogen bonding make this compound a candidate for the development of novel polymers, dyes, and other functional materials.
Further research is warranted to fully elucidate the physical and chemical properties of this compound. Detailed experimental studies on its reactivity, solubility in a wider range of solvents, and comprehensive spectroscopic characterization will be invaluable to the scientific community.
Conclusion
This compound is a versatile chemical intermediate with significant potential in drug discovery and materials science. This guide has consolidated the available information on its physical and chemical characteristics, providing a foundation for its safe and effective use in research and development. While some experimental data remains to be fully determined, the provided information on its identity, conceptual synthesis, and safety precautions offers a robust starting point for scientists and researchers. Continued investigation into this and related compounds will undoubtedly contribute to advancements in various scientific fields.
References
A Technical Guide to Investigating the Potential Biological Activity of 4-(3-Morpholinopropoxy)aniline as an Anticancer Agent
Introduction: The Rationale for Investigating 4-(3-Morpholinopropoxy)aniline
In the landscape of modern medicinal chemistry, the morpholine ring is considered a "privileged structure" due to its presence in numerous bioactive molecules and approved drugs.[1][2] Its advantageous physicochemical and metabolic properties, coupled with versatile synthetic accessibility, make it a frequent choice in drug design.[1][2] The morpholine moiety is known to be an integral part of the pharmacophore for various enzyme inhibitors and can bestow selective affinity for a range of biological receptors.[1][2] Notably, morpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4]
Similarly, the aniline scaffold is a key component in a multitude of compounds with demonstrated therapeutic potential, particularly as kinase inhibitors in oncology.[5][6][7] The 4-anilinoquinazoline scaffold, for instance, is a classic inhibitor of receptors like the Epidermal Growth Factor Receptor (EGFR).[8]
The compound this compound combines these two key pharmacophores. While direct biological data for this specific molecule is not extensively published, its structural components strongly suggest a high potential for biological activity, particularly in the realm of anticancer research. This guide, therefore, outlines a comprehensive, technically detailed framework for the initial investigation of this compound as a potential novel anticancer agent. We will hypothesize that its mode of action involves the inhibition of a critical cell survival pathway, such as the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.[9][10][11]
This document will serve as a roadmap for researchers, providing not just the "what" but the "why" behind each experimental step, ensuring a scientifically rigorous and logical progression from initial cytotoxicity screening to the elucidation of its molecular mechanism of action.
Part 1: Foundational In Vitro Efficacy Assessment - Cytotoxicity Screening
The initial and most critical step in evaluating a potential anticancer compound is to determine its cytotoxic or cytostatic effects on cancer cells.[12][13][14] A robust and high-throughput method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][15] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[15]
The causality behind this choice of assay lies in its reliability, cost-effectiveness, and suitability for screening a compound against a panel of cancer cell lines to identify potential sensitivity.[13][14] The selection of cell lines should be strategic, encompassing various cancer types to ascertain the breadth of the compound's potential activity.
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Detailed Protocol: MTT Assay for Cell Viability[15][16][17][18][19]
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PANC-1 for pancreatic cancer) in their recommended media.[16]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations.
-
Include the following controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Medium Blank: Culture medium without cells to measure background absorbance.
-
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
-
Part 2: Elucidation of the Mechanism of Action - Apoptosis Induction
A key characteristic of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death.[18] Following the determination of the IC50 value, the next logical step is to investigate whether this compound induces apoptosis in sensitive cancer cell lines. Western blotting is a powerful technique to detect changes in the expression of key proteins involved in the apoptotic cascade.[19][20]
The primary markers for apoptosis that can be detected by Western blot include the cleavage of caspases (such as caspase-3, -8, and -9) and the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1).[19][20] The presence of the cleaved forms of these proteins is a hallmark of apoptosis.[18][19]
Experimental Workflow: Western Blot for Apoptosis Markers
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 4-(3-Morpholinopropoxy)aniline
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 4-(3-morpholinopropoxy)aniline, a key intermediate in the development of various pharmacologically active molecules. The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for forming ethers. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and comprehensive safety guidelines to ensure a successful and safe synthesis.
Introduction: The Significance of this compound
This compound is a crucial building block in medicinal chemistry, notably in the synthesis of kinase inhibitors used in oncology. For instance, it forms a core component of gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The morpholine moiety often enhances aqueous solubility and provides a key interaction point with biological targets, while the aniline group serves as a versatile handle for further chemical modifications.
The synthesis of this intermediate primarily relies on the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[1] In this specific application, the phenoxide of 4-aminophenol acts as the nucleophile, attacking an electrophilic 3-morpholinopropyl halide. A critical challenge in this synthesis is the potential for competitive N-alkylation of the aniline nitrogen.[2][3][4] This protocol is optimized to favor O-alkylation, yielding the desired product with high purity.
Reaction Scheme and Mechanism
The synthesis proceeds via a Williamson ether synthesis, as depicted below.
Caption: Figure 1: Overall reaction scheme for the synthesis of this compound.
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-aminophenol by a suitable base, forming a more nucleophilic phenoxide ion. This phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with 4-(3-chloropropyl)morpholine.[1][5][6] The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving the anion more reactive, and accelerates the SN2 reaction.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Purity |
| 4-Aminophenol | C₆H₇NO | 109.13 | 123-30-8 | Sigma-Aldrich | ≥98% |
| 4-(3-Chloropropyl)morpholine | C₇H₁₄ClNO | 163.65 | 7357-67-7 | Sigma-Aldrich | ≥97% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific | Anhydrous |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific | ACS Grade |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | In-house | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Fisher Scientific | Granular |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Temperature controller and probe
-
Nitrogen inlet/outlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
Detailed Synthesis Protocol
References
Application Notes & Protocols: The Strategic Use of 4-(3-Morpholinopropoxy)aniline Scaffolds in Modern Kinase Inhibitor Synthesis
Introduction: The Morpholine Moiety as a Pillar of Modern Kinase Inhibitor Design
Protein kinases have become one of the most critical target classes in contemporary drug discovery, particularly in the development of targeted cancer therapies. Small molecule kinase inhibitors function primarily by competing with adenosine triphosphate (ATP) at its binding site, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2][3] The design of these inhibitors is a delicate balance of achieving high potency for the target kinase while maintaining favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Within the medicinal chemist's toolkit, the 4-(3-morpholinopropoxy)aniline scaffold and its derivatives have emerged as exceptionally valuable building blocks. This guide provides an in-depth analysis of why this specific moiety is so effective, supported by a detailed protocol for its incorporation into the synthesis of Gefitinib (Iressa®), a well-established Epidermal Growth Factor Receptor (EGFR) inhibitor.
The Rationale: Causality Behind the Experimental Choice of the Morpholinopropoxy Group
The frequent incorporation of the morpholinopropoxy side chain is not arbitrary; it is a strategic decision rooted in its ability to confer multiple, simultaneous advantages to a drug candidate. The aniline portion serves as a key attachment point to the core heterocyclic scaffold (such as a quinazoline), while the morpholinopropoxy tail extends into the solvent-exposed region of the kinase binding site, profoundly influencing the molecule's overall properties.
Enhancing Pharmacokinetic Properties
The morpholine ring is a "pharmacokinetic enhancer" that addresses several common challenges in drug development:
-
Aqueous Solubility: The ether oxygen and tertiary amine of the morpholine ring can act as hydrogen bond acceptors, significantly improving the aqueous solubility of the parent molecule.[4][5][6] This is a critical factor for oral bioavailability.
-
Metabolic Stability: The saturated heterocyclic structure of morpholine is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can prolong the drug's half-life in the body.[4][7]
-
Optimized Lipophilicity and Permeability: The morpholine group provides an optimal balance of hydrophilicity and lipophilicity.[4][8] This "sweet spot" is crucial for enabling the drug to permeate cell membranes to reach its intracellular kinase target while retaining sufficient solubility for administration and distribution.
-
Favorable Basicity: The nitrogen atom in the morpholine ring imparts a weak basicity (pKa ≈ 8.7), which is beneficial for forming stable, crystalline salts and can improve the overall pharmacokinetic profile of the drug.[4][5]
Contribution to Pharmacodynamics
Beyond PK benefits, the morpholinopropoxy tail contributes directly to target engagement:
-
Hydrogen Bonding: The morpholine oxygen can form crucial hydrogen bonds with amino acid residues (like threonine or serine) or with structured water molecules within the ATP binding pocket, anchoring the inhibitor and enhancing binding affinity.[8][9]
-
Versatile Scaffolding: The flexible three-carbon propoxy linker allows the morpholine headgroup to adopt an optimal orientation to make favorable interactions without introducing strain on the core of the molecule bound in the hinge region of the kinase.[8]
Application Case Study: Synthesis of Gefitinib (EGFR Inhibitor)
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) patients whose tumors have activating EGFR mutations.[10][11] The synthesis of Gefitinib provides a perfect illustration of the incorporation of the morpholinopropoxy side chain onto a core quinazoline scaffold.
The most common synthetic strategies involve the late-stage introduction of this side chain via a nucleophilic substitution reaction. Specifically, the hydroxyl group at the C-6 position of a quinazoline precursor is alkylated with 4-(3-chloropropyl)morpholine.
EGFR Signaling Pathway and Point of Inhibition
The diagram below illustrates the simplified EGFR signaling cascade and highlights the point of intervention by Gefitinib.
Caption: Simplified EGFR signaling pathway inhibited by Gefitinib.
Detailed Protocol: Synthesis of Gefitinib
This protocol details the synthesis of Gefitinib from a key intermediate, N-(3-chloro-4-fluorophenyl)-6-hydroxy-7-methoxyquinazolin-4-amine, via Williamson ether synthesis.
Principle: The phenoxide, formed by deprotonating the 6-hydroxy group with a base, acts as a nucleophile, attacking the electrophilic carbon of 4-(3-chloropropyl)morpholine to form an ether linkage. This is a classic SN2 reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Quantity | Supplier |
| N-(3-chloro-4-fluorophenyl)-6-hydroxy-7-methoxyquinazolin-4-amine | C₁₅H₁₁ClFN₃O₂ | 319.72 | 1.0 | 320 mg | Commercial |
| 4-(3-Chloropropyl)morpholine | C₇H₁₄ClNO | 163.64 | 1.2 | 196 mg | Commercial |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 2.0 | 652 mg | Commercial |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 10 mL | Anhydrous |
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of Gefitinib.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add N-(3-chloro-4-fluorophenyl)-6-hydroxy-7-methoxyquinazolin-4-amine (320 mg, 1.0 mmol) and cesium carbonate (652 mg, 2.0 mmol).
-
Rationale: A dry, inert atmosphere prevents unwanted side reactions with atmospheric moisture. Cesium carbonate is an effective base for deprotonating the phenolic hydroxyl group; its solubility in DMF is advantageous.[12]
-
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) via syringe. Stir the resulting suspension for 10 minutes at room temperature. Add 4-(3-chloropropyl)morpholine (196 mg, 1.2 mmol) dropwise.
-
Rationale: DMF is a polar aprotic solvent that facilitates SN2 reactions by solvating the cation (Cs⁺) but not the nucleophilic anion, increasing its reactivity. A slight excess of the alkylating agent ensures complete consumption of the starting material.
-
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase of 5% Methanol in Dichloromethane. The product spot should appear at a lower Rf value than the starting material.
-
Self-Validation: TLC allows for real-time tracking, ensuring the reaction goes to completion and preventing the formation of degradation products from prolonged heating.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with water (3 x 20 mL) and brine (1 x 20 mL).
-
Rationale: The aqueous washes remove the inorganic base (Cs₂CO₃) and residual DMF. Brine helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.
-
Self-Validation: Purification is essential to remove any unreacted starting materials or byproducts, such as the potential N-alkylated impurity mentioned in some literature. The purity of the final compound must be confirmed by analytical methods.
-
Expected Results & Characterization
-
Yield: ~70-85% (literature dependent).
-
Appearance: White to off-white solid.
-
Characterization: The identity and purity of the synthesized Gefitinib should be confirmed by comparing its ¹H NMR, ¹³C NMR, and Mass Spectrometry data with established literature values.[12]
Conclusion
The this compound moiety is a testament to the principles of modern medicinal chemistry, where a single structural component can be leveraged to solve multiple challenges simultaneously. It provides a powerful handle to enhance solubility, metabolic stability, and target affinity. The synthesis of Gefitinib serves as a robust and reproducible example of its practical application, demonstrating a straightforward etherification protocol that is widely applicable in the synthesis of other anilinoquinazoline-based kinase inhibitors. Researchers developing novel kinase inhibitors can confidently employ this building block as a validated strategy to improve the drug-like properties of their lead compounds.
References
- 1. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel tyrosine kinase inhibitors using a pharmacophore model of the ATP-binding site of the EGF-R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application of 4-(3-Morpholinopropoxy)aniline in medicinal chemistry
An Application Guide to 4-(3-Morpholinopropoxy)aniline in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery. The aniline moiety is one such structure, serving as a foundational component in a vast array of therapeutic agents due to its synthetic accessibility and versatile reactivity.[1][2] However, the simple aniline core often presents challenges, including metabolic instability and potential toxicity.[3] This has led to the development of elaborately substituted anilines designed to optimize pharmacokinetic and pharmacodynamic properties.
Among these, This compound has emerged as a particularly valuable building block. The incorporation of the morpholinopropoxy side chain confers several advantageous properties. The morpholine group, a common feature in approved drugs, often enhances aqueous solubility and metabolic stability, while the propoxy linker provides optimal spacing and flexibility for interaction with target proteins. This guide provides a detailed overview of the application of this compound, with a primary focus on its highly successful use in the development of kinase inhibitors for oncology.
Core Application: Development of Kinase Inhibitors for Oncology
The this compound scaffold is a hallmark of numerous potent kinase inhibitors, particularly those targeting the quinazoline and quinoline cores.[4][5][6] These inhibitors are designed to compete with ATP for binding to the catalytic domain of oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical drivers of tumor growth, proliferation, and angiogenesis.[7]
Scientific Rationale and Mechanism of Action
The aniline nitrogen of the this compound moiety typically forms a crucial hydrogen bond with a key residue in the hinge region of the kinase ATP-binding pocket. The phenyl ring itself engages in hydrophobic and van der Waals interactions, while the morpholinopropoxy tail extends out towards the solvent-exposed region. This "tail" is not merely a passive solubilizing group; it can form additional interactions with the receptor and is critical for fine-tuning the compound's overall physicochemical properties, including cell permeability and metabolic profile. Derivatives based on this structure have demonstrated potent, broad-spectrum antiproliferative activity against a wide range of cancer cell lines.[8]
Drug Discovery and Evaluation Workflow
The development process for kinase inhibitors incorporating this scaffold typically follows a structured pipeline from chemical synthesis to biological validation.
Caption: General workflow for the development of kinase inhibitors.
Data Presentation: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of novel quinazoline derivatives incorporating the this compound moiety against a panel of human cancer cell lines.[4]
| Compound ID | Target Moiety | A431 (IC₅₀, µM) | A549 (IC₅₀, µM) | Hela (IC₅₀, µM) | SMMC-7721 (IC₅₀, µM) |
| 6a | (E)-4-(2-(trifluoromethyl)styryl)phenylamino | 1.89 | 2.11 | 1.98 | 2.03 |
| 6b | (E)-4-(3-(trifluoromethyl)styryl)phenylamino | 1.23 | 1.54 | 1.33 | 1.47 |
| 6c | (E)-4-(4-(trifluoromethyl)styryl)phenylamino | 1.67 | 1.82 | 1.74 | 1.95 |
| Gefitinib | Reference Drug | >10.0 | >10.0 | >10.0 | >10.0 |
| Data sourced from a study on novel quinazoline derivatives as antitumor agents.[4] |
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and evaluation of quinazoline-based kinase inhibitors.[4]
Protocol 1: Synthesis of a Representative Quinazoline Inhibitor (Compound 6a Analog)
This multi-step protocol outlines the synthesis of a 4-anilinoquinazoline derivative, a common core for EGFR inhibitors.
Workflow Diagram:
Caption: Synthetic pathway for quinazoline derivatives.[4]
Step 1: Synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (3)
-
Rationale: This step introduces the key morpholinopropoxy side chain via a Williamson ether synthesis. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the hydroxyl group of the starting benzonitrile, and DMF is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
Combine 3-hydroxy-4-methoxybenzonitrile (10 g, 67.1 mmol), K₂CO₃ (16.5 g), and N-(3-chloropropyl)morpholine (10.9 g, 66.8 mmol) in DMF (62.5 mL).[4]
-
Heat the mixture to 85 °C and stir for 10 hours.
-
Remove the DMF under vacuum.
-
Partition the residue between tert-butyl methyl ether and water.
-
Dry the organic phase with MgSO₄ and evaporate the solvent to yield the product as a viscous liquid.[4]
Step 2: Nitration to form 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (4)
-
Rationale: Nitration at the 2-position is a key step towards forming the quinazoline ring. The nitro group will later be reduced to an amine.
-
Perform a nitration reaction on compound 3 using a mixture of 70% HNO₃ and 70% H₂SO₄ (volume ratio 1:5).[4]
-
Carefully control the reaction temperature to prevent over-nitration.
-
Isolate the product 4 via standard workup procedures.
Step 3: Reduction and Cyclization to form the Quinazoline Core (e.g., Compound 6a)
-
Rationale: The nitro group of compound 4 is first reduced to an amine to give intermediate 5 . This intermediate is then reacted with DMF-DMA to form an amidine, which subsequently undergoes cyclization with a substituted aniline (e.g., (E)-4-(2-(trifluoromethyl)styryl)aniline) in acetic acid to form the final quinazoline product.
-
Reduce compound 4 using sodium dithionite at 50 °C to yield 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (5 ).[4]
-
Treat compound 5 (3.60 mmol) with dimethylformamide-dimethylacetal (DMF-DMA) in toluene and heat to 105 °C for 3 hours.[4]
-
Remove the toluene under vacuum.
-
To the residue, add acetic acid (9.3 mL) and the desired substituted aniline (3.60 mmol).
-
Heat the mixture to 130 °C for 1.5 hours.[4]
-
Remove the acetic acid under vacuum and add water.
-
Adjust the pH to 9 with ammonia solution to precipitate the product.
-
Filter and purify the crude product via extraction and/or recrystallization.
Protocol 2: In Vitro Antitumor Evaluation by MTS Assay
Rationale: This protocol provides a reliable method to determine the cytotoxic effect of the synthesized compounds on cancer cell lines. The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by viable cells into a colored formazan product, allowing for the quantification of cell proliferation. Including a reference drug (Gefitinib) and a vehicle control is critical for validating the results.[4]
-
Cell Seeding:
-
Culture cancer cells (e.g., A431, A549) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Replace the media in the wells with the media containing the test compound dilutions. Include wells for a positive control (e.g., Gefitinib) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37 °C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Conclusion
This compound is a proven and highly effective structural motif in medicinal chemistry, particularly for the development of targeted cancer therapeutics. Its ability to enhance solubility and provide a flexible linker for optimal target engagement makes it a go-to building block for scaffolds like quinazolines and quinolines.[4][8] The protocols and data presented herein underscore its importance and provide a foundational guide for researchers aiming to leverage this versatile compound in the design and synthesis of novel kinase inhibitors and other potential therapeutic agents.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. cresset-group.com [cresset-group.com]
- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(3-Morpholinopropoxy)aniline as a Versatile Linker in Advanced Drug Design
Introduction: The Critical Role of Linkers in Targeted Therapeutics
In the landscape of modern drug discovery, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer. It is a critical determinant of a drug's efficacy, safety, and pharmacokinetic profile. A linker connects the targeting moiety (e.g., an antibody or a small molecule ligand) to the therapeutic payload (e.g., a cytotoxic agent or an E3 ligase ligand). Its chemical nature dictates the stability of the conjugate in circulation, its solubility, and the mechanism of payload release at the target site.[1][2] The strategic selection of a linker is therefore paramount to the success of a targeted therapeutic.
This guide focuses on 4-(3-Morpholinopropoxy)aniline , a bifunctional linker that has garnered significant interest in drug design. This molecule offers a unique combination of properties that address several challenges in the development of complex therapeutics.
Key Structural Features and Their Implications:
-
Morpholino Group: The terminal morpholine ring is a key contributor to the linker's utility. It is a hydrogen bond acceptor and can significantly enhance the aqueous solubility of the entire conjugate, a crucial factor for bioavailability and formulation.[3] The morpholine moiety is also known to improve the pharmacokinetic properties of drug candidates, contributing to better metabolic stability.
-
Propoxy Spacer: The three-carbon alkyl chain provides a flexible spacer, ensuring that the connected biological moieties can adopt optimal conformations for their respective binding interactions without steric hindrance.
-
Aniline Moiety: The aniline functional group serves as a versatile chemical handle for conjugation. Its primary amine can readily participate in reactions such as amide bond formation, allowing for the stable attachment of payloads or other molecular components that possess a carboxylic acid group.
This document provides a detailed guide for researchers, covering the synthesis, characterization, and application of this compound as a linker in drug design, with a particular focus on its use in constructing PROTACs and other targeted agents.
Physicochemical and Pharmacokinetic Profile
The inherent properties of the this compound linker contribute significantly to the overall characteristics of the final drug conjugate.
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | C₁₃H₂₀N₂O₂ | Provides the basis for molecular weight and elemental composition calculations. |
| Molecular Weight | 236.31 g/mol | A relatively low molecular weight for a linker, which is advantageous in keeping the overall size of the final conjugate within favorable limits for cell permeability and other pharmacokinetic considerations. |
| Appearance | Off-white to pale yellow solid | Important for quality control and visual inspection of the material. |
| Solubility | The morpholine group imparts increased hydrophilicity. | Enhanced aqueous solubility is crucial for preventing aggregation of the final conjugate, improving formulation options, and enhancing bioavailability. |
| Reactivity | The primary aromatic amine of the aniline group. | Allows for straightforward and robust conjugation to carboxylic acid-containing payloads or ligands via amide bond formation. |
Synthesis of this compound: A Step-by-Step Protocol
The recommended synthetic route for this compound involves a two-step process starting from 4-nitrophenol. This pathway is generally preferred over the direct alkylation of 4-aminophenol to avoid potential N-alkylation of the amino group. The overall scheme involves a Williamson ether synthesis followed by the reduction of the nitro group.
Workflow for the Synthesis of this compound
Caption: A two-step synthesis of this compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 4-Nitro-1-(3-morpholinopropoxy)benzene
-
Reagents and Materials:
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.
-
-
Procedure: a. To a solution of 4-nitrophenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq). b. Stir the mixture at room temperature for 15-20 minutes to form the phenoxide. c. Add 4-(3-chloropropyl)morpholine (1.1-1.2 eq) to the reaction mixture. d. Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. f. Extract the aqueous layer with ethyl acetate (3 x volumes). g. Combine the organic layers and wash with water, followed by brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. i. The resulting crude product can be purified by column chromatography on silica gel to yield 4-nitro-1-(3-morpholinopropoxy)benzene as a solid.[6]
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
4-Nitro-1-(3-morpholinopropoxy)benzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, Celite pad, separatory funnel, rotary evaporator.
-
-
Procedure: a. In a round-bottom flask, suspend 4-nitro-1-(3-morpholinopropoxy)benzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v). b. Add iron powder (4.0-5.0 eq) and ammonium chloride (1.0 eq) to the suspension. c. Heat the mixture to reflux (around 80 °C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.[7] d. Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the pad with ethanol. e. Concentrate the filtrate under reduced pressure to remove the ethanol. f. To the remaining aqueous residue, add dichloromethane and a saturated solution of sodium bicarbonate to basify the mixture. g. Extract the aqueous layer with dichloromethane (3 x volumes). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. The crude product can be purified by column chromatography to afford this compound.
Characterization of this compound
-
¹H NMR (CDCl₃, 400 MHz): The expected spectrum would show signals corresponding to the aromatic protons (two doublets in the range of δ 6.6-6.8 ppm), the amine protons (a broad singlet around δ 3.5-4.0 ppm), the propoxy chain protons (triplets for the O-CH₂ and N-CH₂ groups, and a multiplet for the central CH₂), and the morpholine protons (two multiplets corresponding to the N-CH₂ and O-CH₂ groups).[2][3][8]
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should display distinct signals for the aromatic carbons, the carbons of the propoxy chain, and the carbons of the morpholine ring.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 237.16.
Application in Drug Conjugate Synthesis: A Protocol for Amide Bond Formation
The aniline functionality of this compound is an excellent nucleophile for forming a stable amide bond with a carboxylic acid-bearing payload. This is a common strategy for constructing PROTACs, where the aniline linker is coupled to a warhead ligand.
Workflow for Conjugation via Amide Bond Formation
Caption: General workflow for conjugating the aniline linker to a carboxylic acid-containing payload.
Protocol 2: Amide Coupling of the Linker to a Carboxylic Acid-Containing Payload
-
Reagents and Materials:
-
Payload with a carboxylic acid functional group (Payload-COOH) (1.0 eq)
-
This compound (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents and equipment.
-
-
Procedure: a. Dissolve the Payload-COOH (1.0 eq) in anhydrous DMF or DCM in a reaction vial. b. Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[9][10] c. In a separate vial, dissolve this compound (1.1 eq) in a small amount of the same anhydrous solvent. d. Add the aniline solution to the activated carboxylic acid mixture. e. Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by preparative HPLC or column chromatography to obtain the desired payload-linker conjugate. i. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Concluding Remarks
This compound is a highly valuable linker for the design and synthesis of sophisticated drug molecules. Its ability to enhance solubility and provide a versatile conjugation handle makes it an attractive choice for researchers developing targeted therapies such as PROTACs and ADCs. The protocols detailed in this guide offer a robust framework for the synthesis, characterization, and application of this linker, enabling the advancement of novel therapeutic candidates. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Synthesis [fishersci.dk]
Anwendungs- und Protokollleitfaden: Derivatisierung von 4-(3-Morpholinopropoxy)anilin für Struktur-Aktivitäts-Beziehungsstudien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Erläuterungen zur chemischen Modifikation von 4-(3-Morpholinopropoxy)anilin. Das Ziel ist die systematische Erforschung von Struktur-Aktivitäts-Beziehungen (SAR), ein entscheidender Prozess in der modernen Wirkstoffforschung. Durch die gezielte Abwandlung verschiedener Molekülteile – des Anilinstickstoffs, des Phenylrings und des Morpholinrings – können Wissenschaftler den Einfluss dieser Änderungen auf die biologische Aktivität untersuchen.
Wissenschaftlicher Hintergrund und strategische Überlegungen
4-(3-Morpholinopropoxy)anilin ist ein Molekül mit mehreren funktionellen Gruppen, die als Ansatzpunkte für chemische Modifikationen dienen können. Diese strukturelle Vielfalt macht es zu einem attraktiven Ausgangspunkt für die Entwicklung von Wirkstoffkandidaten. Die SAR-Analyse ermöglicht es, jene strukturellen Merkmale zu identifizieren, die für die gewünschte pharmakologische Wirkung essentiell sind (Pharmakophor), und jene, die zur Optimierung von pharmakokinetischen Eigenschaften wie Löslichkeit, Stabilität und Bioverfügbarkeit beitragen.[1][2][3][4]
Die Derivatisierungsstrategien in diesem Leitfaden konzentrieren sich auf drei Schlüsselbereiche des Moleküls:
-
Modifikation am Anilino-Stickstoff: Die primäre Aminogruppe ist ein reaktives Zentrum, das sich leicht durch Acylierung oder Alkylierung modifizieren lässt, um die elektronischen Eigenschaften und die Fähigkeit zur Wasserstoffbrückenbindung zu verändern.
-
Substitution am Phenylring: Elektrophile aromatische Substitutionen ermöglichen die Einführung verschiedener funktioneller Gruppen am Phenylring, was die Lipophilie, Polarität und sterische Hinderung beeinflusst.
-
Modifikation oder Austausch des Morpholinrings: Der Morpholinring ist oft entscheidend für die Löslichkeit und die pharmakokinetischen Eigenschaften.[5] Seine Modifikation oder der Austausch durch bioisostere Äquivalente kann die metabolische Stabilität und die Zielbindung verbessern.[6][7][8]
Derivatisierung am Anilino-Stickstoff
N-Acylierung zur Einführung von Amidbindungen
Die Umwandlung der primären Aminogruppe in ein Amid ist eine der fundamentalsten Transformationen in der medizinischen Chemie.[9] Amide sind in der Regel stabiler und weniger basisch als die entsprechenden Amine und können als Wasserstoffbrücken-Donoren oder -Akzeptoren fungieren.
Rationale: Die Einführung verschiedener Acylgruppen ermöglicht die Untersuchung des sterischen und elektronischen Einflusses auf die biologische Aktivität. Aliphatische Acylgruppen erhöhen die Lipophilie, während aromatische oder heterocyclische Acylgruppen zusätzliche π-π-Wechselwirkungen oder spezifische Vektororientierungen ermöglichen können.
Allgemeiner Arbeitsablauf für die N-Acylierung
Abbildung 1: Allgemeiner Arbeitsablauf für die N-Acylierung von 4-(3-Morpholinopropoxy)anilin.
Detailliertes Protokoll: N-Acetylierung mit Acetylchlorid [10]
-
Ansatz: Lösen Sie 1.0 Äquivalent 4-(3-Morpholinopropoxy)anilin und 1.2 Äquivalente Triethylamin in wasserfreiem Dichlormethan (DCM) unter einer Inertgasatmosphäre (z.B. Stickstoff).
-
Reaktion: Kühlen Sie die Lösung auf 0 °C in einem Eisbad. Fügen Sie langsam 1.1 Äquivalente Acetylchlorid tropfenweise hinzu. Lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.
-
Überwachung: Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Aufarbeitung: Quenchen Sie die Reaktion durch Zugabe von Wasser. Trennen Sie die organische Phase ab, waschen Sie sie nacheinander mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung.
-
Isolierung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel (z.B. mit einem Eluentengemisch aus Ethylacetat/Hexan), um das reine N-acetylierte Produkt zu erhalten.
| Derivat | Acylierungsmittel | Ausbeute (%) | Anmerkungen |
| 1a | Acetylchlorid | 85-95% | Standard-Acetylierung. |
| 1b | Benzoylchlorid | 80-90% | Einführung einer aromatischen Gruppe. |
| 1c | Cyclopropancarbonylchlorid | 82-92% | Einführung einer kleinen, lipophilen Gruppe. |
| 1d | Isonicotinoylchlorid | 75-85% | Einführung einer heterocyclischen, polaren Gruppe. |
| Tabelle 1: Repräsentative Daten für die N-Acylierung von 4-(3-Morpholinopropoxy)anilin. |
Reduktive Aminierung zur Einführung von N-Alkyl-Gruppen
Die reduktive Aminierung ist eine effiziente Methode zur Bildung von sekundären oder tertiären Aminen aus primären Aminen und Carbonylverbindungen.[11][12][13]
Rationale: Die Einführung von Alkylgruppen am Stickstoff kann die Basizität, Lipophilie und sterische Hinderung des Moleküls signifikant verändern. Dies ist besonders relevant, wenn der Stickstoff in eine Bindungstasche eines Zielproteins involviert ist.
Allgemeiner Arbeitsablauf für die reduktive Aminierung
Abbildung 2: Allgemeiner Arbeitsablauf für die reduktive Aminierung.
Detailliertes Protokoll: N-Methylierung mit Formaldehyd
-
Ansatz: Lösen Sie 1.0 Äquivalent 4-(3-Morpholinopropoxy)anilin in 1,2-Dichlorethan (DCE). Fügen Sie 1.5 Äquivalente einer wässrigen Formaldehydlösung (37%) hinzu.
-
Reaktion: Rühren Sie die Mischung für 30 Minuten bei Raumtemperatur. Fügen Sie anschließend portionsweise 1.5 Äquivalente Natriumtriacetoxyborhydrid (NaBH(OAc)₃) hinzu. Rühren Sie die Reaktion über Nacht bei Raumtemperatur.
-
Überwachung: Verfolgen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe einer gesättigten Natriumbicarbonatlösung. Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Isolierung: Vereinigen Sie die organischen Phasen, trocknen Sie sie über Natriumsulfat, filtrieren Sie und engen Sie sie im Vakuum ein.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte N,N-dimethylierte Produkt zu erhalten. (Hinweis: Die Mono-Alkylierung kann schwierig zu kontrollieren sein).
| Derivat | Carbonyl-Verbindung | Ausbeute (%) | Anmerkungen |
| 2a | Formaldehyd | 70-85% | N,N-Dimethylierung. |
| 2b | Aceton | 65-80% | N-Isopropylanilin-Derivat. |
| 2c | Cyclohexanon | 70-85% | Einführung einer lipophilen, cyclischen Gruppe. |
| Tabelle 2: Repräsentative Daten für die reduktive Aminierung. |
Modifikation am Phenylring
Die Einführung von Substituenten am Phenylring ist eine klassische Strategie zur Feinabstimmung der elektronischen und sterischen Eigenschaften eines Wirkstoffkandidaten.
Rationale: Halogene wie Chlor oder Brom können die Bindungsaffinität durch Halogenbrücken erhöhen. Nitrogruppen können als Akzeptoren für Wasserstoffbrückenbindungen dienen oder zu Aminogruppen reduziert werden, die weitere Derivatisierungen ermöglichen.
Detailliertes Protokoll: Elektrophile Bromierung
-
Schutz: Schützen Sie zunächst die primäre Aminogruppe durch Acetylierung (siehe Protokoll 2.1), um eine unerwünschte Oxidation und Mehrfachbromierung zu verhindern.
-
Ansatz: Lösen Sie das N-acetylierte Edukt in Eisessig.
-
Reaktion: Fügen Sie langsam eine Lösung von 1.05 Äquivalenten Brom in Eisessig hinzu. Rühren Sie die Mischung bei Raumtemperatur, bis die Reaktion abgeschlossen ist (Überwachung durch DC).
-
Aufarbeitung: Gießen Sie die Reaktionsmischung in Eiswasser. Der bromierte Niederschlag wird abfiltriert und mit Wasser gewaschen.
-
Entschützung: Hydrolysieren Sie die Acetylgruppe durch Kochen in verdünnter Salzsäure, um das bromierte Anilinderivat freizusetzen. Neutralisieren Sie anschließend mit einer Base (z.B. NaOH), um das Endprodukt auszufällen.
-
Reinigung: Reinigen Sie das Produkt durch Umkristallisation oder Säulenchromatographie.
Modifikation und Bioisosterer Ersatz des Morpholinrings
Der Morpholinring wird häufig in Wirkstoffen eingesetzt, um die Löslichkeit und die pharmakokinetischen Eigenschaften zu verbessern. Er kann jedoch auch ein Ort für metabolischen Abbau sein.[5] Der Austausch durch bioisostere Gruppen ist eine fortschrittliche Strategie zur Optimierung von Wirkstoffkandidaten.[6][7]
Rationale: Bioisostere sind funktionelle Gruppen mit ähnlichen sterischen und elektronischen Eigenschaften, die zu verbesserten pharmakokinetischen Profilen führen können.[6] Spirocyclische Amine oder andere heterocyclische Systeme können die dreidimensionale Struktur des Moleküls verändern, was zu einer erhöhten Löslichkeit und verbesserten Bindungseigenschaften führen kann.[6][7]
Strategien:
-
Synthese von Analoga mit substituierten Morpholinringen: Die Synthese kann von substituierten Aminoalkoholen ausgehen, um Morpholinringe mit zusätzlichen funktionellen Gruppen zu erzeugen.[14][15]
-
Bioisosterer Ersatz: Ersetzen Sie den Morpholinring durch andere heterocyclische Amine wie Piperidin, Piperazin oder Thiomorpholin. Dies erfordert eine de-novo-Synthese, beginnend mit 4-Hydroxyanilin und dem entsprechenden heterocyclisch-substituierten Propylhalogenid.
Synthese-Workflow für Bioisostere
Abbildung 3: Allgemeiner Syntheseweg für bioisostere Analoga von 4-(3-Morpholinopropoxy)anilin.
| Bioisoster | Rationale | Mögliche Vorteile |
| Thiomorpholin | Erhöhte Lipophilie, potentielle metabolische Stabilität. | Veränderte Löslichkeit und Zellpermeabilität. |
| Piperazin | Zusätzlicher Punkt für Derivatisierung (sekundäres Amin). | Ermöglicht die Anbringung weiterer funktioneller Gruppen. |
| Azaspiro[3.3]heptan | Erhöhung des sp³-Charakters, Verbesserung der Löslichkeit.[6][7] | Bessere pharmakokinetische Eigenschaften.[6] |
| Tabelle 3: Beispiele für den bioisosteren Ersatz des Morpholinrings. |
Analytische Charakterisierung der Derivate
Die eindeutige strukturelle Charakterisierung jedes neu synthetisierten Derivats ist für die Interpretation der SAR-Daten unerlässlich. Standardtechniken umfassen:
-
Kernmagnetische Resonanz (NMR)-Spektroskopie: ¹H- und ¹³C-NMR zur Bestätigung der Molekülstruktur und zur Überprüfung der Reinheit.[16][17][18][19][20] 2D-NMR-Techniken (z.B. COSY, HMBC) können zur Aufklärung komplexerer Strukturen eingesetzt werden.[16][18]
-
Massenspektrometrie (MS): Zur Bestimmung des Molekulargewichts und zur Bestätigung der elementaren Zusammensetzung (hochauflösende MS).[16][17]
-
Chromatographische Methoden (HPLC, LC-MS): Zur Bestimmung der Reinheit der Verbindungen.[16]
Diese analytischen Daten sind die Grundlage für ein vertrauenswürdiges und reproduzierbares SAR-Studium.
Referenzen
-
BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. 21
-
TCI Chemicals. Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. 6
-
ResearchGate. Approaches for the N-acetylation of anilines. 22
-
BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines. 10
-
ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. 14
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres. 7
-
PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. 23
-
PMC - NIH. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. 9
-
Beyond Benign. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. 11
-
Infortech Open. (2023). Modern Analytical Technique for Characterization Organic Compounds. 16
-
Enamine. Morpholine Bioisosteres for Drug Design. 5
-
Enamine. Morpholine Bioisosteres for Drug Design. 8
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). 12
-
RSC Publishing. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. 13
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. 17
-
OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. 18
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 1
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. 15
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. 19
-
PMC - NIH. NMR-spectroscopic analysis of mixtures: from structure to function. 20
-
MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). 2
-
ResearchGate. Structure-activity relationship of aniline analogues. 3
-
PubMed. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. 4
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. enamine.net [enamine.net]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. gctlc.org [gctlc.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. rroij.com [rroij.com]
- 18. omicsonline.org [omicsonline.org]
- 19. azolifesciences.com [azolifesciences.com]
- 20. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 4-(3-Morpholinopropoxy)aniline
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 4-(3-Morpholinopropoxy)aniline, a compound of interest in pharmaceutical research and development due to its core structural motifs found in various bioactive molecules.[1] Understanding its fragmentation behavior is critical for accurate identification, structural elucidation, and metabolite profiling. This document details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol using Electrospray Ionization (ESI) and elucidates the primary fragmentation pathways observed. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals seeking to characterize this and structurally related compounds.
Introduction: The Structural Rationale for Fragmentation Analysis
This compound incorporates three key functional groups that dictate its behavior under mass spectrometric analysis: an aniline moiety, a flexible propoxy ether linker, and a morpholine ring. The presence of two basic nitrogen atoms—one aromatic (aniline) and one aliphatic (morpholine)—makes this molecule highly amenable to positive-mode Electrospray Ionization (ESI), a soft ionization technique that typically yields a prominent protonated molecular ion, [M+H]⁺.[2][3]
The subsequent fragmentation of this precursor ion, induced by collision-induced dissociation (CID), provides a structural fingerprint. The fragmentation patterns are not random; they are governed by fundamental chemical principles, primarily the formation of the most stable carbocations and neutral losses.[4] The most labile bonds are typically those adjacent to heteroatoms (α-cleavage) or those that can participate in rearrangement reactions.[4][5] For this compound, the key fragmentation sites are anticipated to be the C-N bond of the morpholine ring and the C-O bonds of the ether linkage. This analysis allows for unambiguous confirmation of the compound's identity in complex matrices and serves as a foundation for quantitative assay development.
Experimental Workflow and Rationale
The reliable characterization of this compound requires a systematic approach, from sample preparation to data interpretation. The workflow described below is designed to ensure reproducibility and generate high-quality data.
Figure 1: General experimental workflow for the LC-MS/MS analysis of this compound.
Protocol 1: Sample Preparation
The goal of sample preparation is to create a solution that is free of interfering substances and compatible with the LC-MS system.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of HPLC-grade methanol. Vortex until fully dissolved. Rationale: Methanol is a suitable solvent that is compatible with reversed-phase chromatography.
-
Working Solution (e.g., 5 µg/mL): Dilute the stock solution with the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid). For a 5 µg/mL solution, add 5 µL of the stock solution to 995 µL of the mobile phase. Rationale: Diluting in the mobile phase ensures peak shape integrity and compatibility with the chromatographic system.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines typical conditions for separating the analyte and generating fragmentation data. Optimization may be required based on the specific instrumentation.[6]
-
Instrumentation:
-
LC System: UHPLC or HPLC system (e.g., Waters ACQUITY, Agilent 1290, Shimadzu Nexera).
-
Mass Spectrometer: Triple quadrupole, Q-TOF, or Orbitrap mass spectrometer (e.g., Sciex Triple Quad, Thermo Fisher Q Exactive, Agilent Q-TOF).
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B (Re-equilibration)
-
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Product Ion Scan (or MS/MS, Tandem MS).
-
Precursor Ion (Q1): m/z 237.2.
-
Collision Gas: Nitrogen or Argon.
-
Collision Energy (CE): 20-30 eV (This often requires optimization to achieve a rich fragmentation spectrum).
-
Key Voltages:
-
Capillary/Ion Spray Voltage: +3.5 to +4.5 kV.
-
Source Temperature: 400-500 °C.
-
-
Fragmentation Pathway Elucidation
Under positive ESI conditions, this compound (C₁₃H₂₀N₂O₂, Exact Mass: 236.15) readily protonates to form the precursor ion [M+H]⁺ at m/z 237.2 . The aliphatic nitrogen in the morpholine ring is more basic than the aromatic nitrogen of the aniline, making it the preferential site of protonation. This localization of charge directs the subsequent fragmentation pathways under CID.
Figure 2: Proposed major fragmentation pathways of protonated this compound.
Pathway I: α-Cleavage at the Morpholine Ring (The Dominant Pathway)
The most favorable fragmentation route is the α-cleavage of the C-N bond connecting the propyl linker to the morpholine nitrogen. This is a classic fragmentation mechanism for amines.[5] This cleavage results in the formation of a highly stable, resonance-stabilized N-methylenemorpholinium cation.
-
Fragment A (m/z 100.1): This ion corresponds to the [C₅H₁₀NO]⁺ species, the N-methylenemorpholinium cation. This is often the base peak in the MS/MS spectrum due to its high stability. The formation of this ion is a hallmark of N-alkylated morpholine derivatives.[7]
-
Fragment B (m/z 138.1): This complementary fragment, [C₈H₁₂NO]⁺, corresponds to the protonated 4-aminophenyl prop-2-en-1-yl ether cation, formed following the cleavage and a hydrogen rearrangement. Its observation confirms the initial cleavage site.
Pathway II: Cleavage of the Propoxy Ether Linkage
A secondary fragmentation pathway involves the cleavage of the ether C-O bond. Cleavage of the O-alkyl bond is more common than cleavage of the O-aryl bond.
-
Fragment C (m/z 110.1): This ion, [C₆H₈NO]⁺, corresponds to the protonated 4-aminophenol. This is formed by the cleavage of the O-CH₂ bond of the propoxy linker, accompanied by a hydrogen transfer. The neutral loss would be C₇H₁₁N.
Data Summary
The expected masses of the key ions in the high-resolution mass spectrum of this compound are summarized below.
| Ion Description | Proposed Formula | Calculated m/z | Observed m/z (Typical) |
| Precursor Ion [M+H]⁺ | C₁₃H₂₁N₂O₂⁺ | 237.1598 | 237.2 |
| Fragment A (Base Peak) | C₅H₁₀NO⁺ | 100.0757 | 100.1 |
| Fragment B | C₈H₁₂NO⁺ | 138.0913 | 138.1 |
| Fragment C | C₆H₈NO⁺ | 110.0600 | 110.1 |
Conclusion
The mass spectrometric fragmentation of this compound under positive ESI conditions is predictable and highly informative. The analysis is dominated by a characteristic α-cleavage at the morpholine nitrogen, yielding a stable iminium ion at m/z 100.1 , which serves as a reliable diagnostic peak for this structural class. Secondary fragmentation of the ether linkage provides further structural confirmation. The detailed protocol and fragmentation scheme provided in this application note offer a robust framework for the identification and structural characterization of this compound and related compounds, supporting critical activities in pharmaceutical research and drug development.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-(3-Morpholinopropoxy)aniline
Technical Support Center: Synthesis of 4-(3-Morpholinopropoxy)aniline
Introduction: this compound is a key intermediate in the synthesis of several pharmacologically active molecules, most notably the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[1][2] Its synthesis is typically achieved via a Williamson ether synthesis, a robust and well-established method.[3][4][5] However, the reaction involves the alkylation of 4-aminophenol, a molecule with two distinct nucleophilic sites: the hydroxyl oxygen and the amino nitrogen. This dual reactivity frequently leads to a mixture of products, complicating purification and reducing the overall yield.
This guide provides in-depth troubleshooting for common side reactions and purification challenges encountered during the synthesis of this compound. The content is structured in a question-and-answer format to directly address specific issues researchers may face.
Core Synthesis Pathway
The desired transformation is an O-alkylation of 4-aminophenol with a suitable 3-morpholinopropyl halide (e.g., 4-(3-chloropropyl)morpholine) under basic conditions.
Caption: Ideal Williamson ether synthesis pathway for this compound.
Troubleshooting Guide & FAQs
Problem 1: Low Yield and Complex Product Mixture
Q: My reaction yield is significantly lower than expected, and the crude ¹H NMR and LC-MS analyses show multiple products. What are the likely side reactions?
A: This is the most common issue and is almost certainly due to the ambident nucleophilic nature of 4-aminophenol. Besides the desired O-alkylation, you are likely observing N-alkylation and subsequent N,O-dialkylation.[6][7]
-
O-Alkylation (Desired): The phenoxide, formed under basic conditions, attacks the alkyl halide.
-
N-Alkylation (Side Reaction): The lone pair on the aniline nitrogen directly attacks the alkyl halide.
-
N,O-Dialkylation (Side Reaction): If a second equivalent of the alkyl halide is present, the initially formed O-alkylated product can undergo subsequent N-alkylation, or vice-versa.
Caption: Competing alkylation pathways in the synthesis.
Troubleshooting Steps:
-
Re-evaluate Your Base and Solvent System: The choice of base is critical for directing selectivity.
-
To Favor O-Alkylation: Use moderately weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF, Acetonitrile, or Acetone.[8] These conditions preferentially deprotonate the more acidic phenolic hydroxyl group over the aniline nitrogen, creating a higher concentration of the phenoxide nucleophile.
-
Avoid Strong Bases: Strong bases like sodium hydride (NaH) can deprotonate both the hydroxyl and amino groups, leading to a mixture of products.[9]
-
-
Control Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of 4-aminophenol relative to the alkyl halide. This ensures the more expensive alkylating agent is consumed and minimizes the chance of dialkylation.
-
Consider Amino Group Protection: For applications requiring extremely high purity, a protection-deprotection strategy can be employed. The amino group can be protected, for instance, as a benzaldehyde-derived imine, forcing the alkylation to occur exclusively at the hydroxyl group.[6][10] The imine can then be hydrolyzed under acidic conditions.[10]
Table 1: Influence of Reaction Conditions on Selectivity
| Parameter | Condition Favoring O-Alkylation (Desired) | Condition Leading to Side Products | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KOtBu | Weaker bases selectively deprotonate the more acidic phenol.[8] |
| Solvent | DMF, Acetonitrile (polar aprotic) | Ethanol, Methanol (protic) | Polar aprotic solvents effectively solvate the cation of the base without interfering with the nucleophile. |
| Stoichiometry | Slight excess of 4-aminophenol | Excess alkyl halide | Minimizes the potential for N,O-dialkylation. |
| Temperature | 60-80 °C | >100 °C | Higher temperatures can promote undesired side reactions. |
Problem 2: Difficulty with Product Purification
Q: My crude product is a thick oil that is difficult to purify by column chromatography. Is there a more effective purification method?
A: Yes. The product contains two basic nitrogen atoms (the aniline and the morpholine), which can cause streaking on silica gel chromatography. A highly effective and scalable alternative is an acid-base extraction. This technique leverages the basicity of your product to separate it from non-basic impurities.
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities (like any N,O-dialkylated product) in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers and perform a wash with fresh ethyl acetate to remove any remaining trapped organic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) with stirring until the pH is >10. The product will deprotonate and may precipitate or form an oily layer.
-
Product Extraction: Extract the basified aqueous layer 3-4 times with fresh ethyl acetate or DCM. The pure, deprotonated product will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for purification via acid-base extraction.
Problem 3: Identification of Byproducts
Q: What are the expected mass spectrometry (MS) and NMR signals for the main byproducts?
A: Characterizing the byproducts is key to optimizing your reaction. The table below summarizes the expected mass-to-charge ratio ([M+H]⁺) for the key species and diagnostic ¹H NMR shifts.
Table 2: Spectroscopic Data for Product and Key Byproducts
| Compound | Structure | Expected [M+H]⁺ (m/z) | Key ¹H NMR Diagnostic Signals (approx. δ, CDCl₃) |
| Desired Product | This compound | 251.18 | ~6.7-6.8 ppm (d, 2H, Ar-H ortho to O), ~6.6 ppm (d, 2H, Ar-H ortho to N), ~3.9 ppm (t, 2H, Ar-O-CH₂ ) |
| N-Alkylated Byproduct | 4-((3-Morpholinopropyl)amino)phenol | 251.18 | Isomeric with the desired product. ~6.6-6.7 ppm (m, 4H, Ar-H), ~3.1 ppm (t, 2H, Ar-NH-CH₂ ) |
| N,O-Dialkylated Byproduct | 4-(3-Morpholinopropoxy)-N-(3-morpholinopropyl)aniline | 392.30 | Complex aliphatic region with two sets of morpholine and propyl signals. |
Note: The N- and O-alkylated products are isomers and will have the same mass. Their identity must be confirmed by NMR or by chromatographic separation and comparison to standards.
References
- 1. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. francis-press.com [francis-press.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. chemcess.com [chemcess.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yield in 4-(3-Morpholinopropoxy)aniline synthesis
Welcome to the technical support guide for the synthesis of 4-(3-Morpholinopropoxy)aniline. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during this specific Williamson ether synthesis, with a primary focus on addressing and overcoming issues of low yield. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues reported by users in a direct question-and-answer format.
Q1: My reaction shows a significant amount of unreacted 4-aminophenol. What are the likely causes and how can I fix this?
This is one of the most frequent challenges and typically points to issues with nucleophile generation or the reactivity of the electrophile.
Answer: An incomplete reaction can stem from several factors:
-
Inefficient Deprotonation of 4-Aminophenol: The key to this synthesis is the quantitative conversion of the phenolic hydroxyl group into the much more nucleophilic phenoxide ion. The aniline nitrogen is significantly less acidic than the phenolic proton, making selective deprotonation feasible.
-
Causality: A base that is too weak or used in insufficient amounts will not fully deprotonate the phenol, leaving a large portion of the less reactive starting material in the flask. While strong bases like sodium hydride (NaH) ensure complete deprotonation, they can be less selective.[1] Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and offer better selectivity for the phenolic hydroxyl group over the aniline proton.[2]
-
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure you are using at least 1.1 to 1.5 molar equivalents of the base relative to 4-aminophenol. This excess helps drive the equilibrium towards the phenoxide.
-
Consider a Stronger Base: If using a mild base like K₂CO₃ fails, consider switching to sodium hydroxide (NaOH), potassium hydroxide (KOH), or, for a completely anhydrous system, sodium hydride (NaH).
-
Ensure Anhydrous Conditions: Water can consume strong bases and inhibit the reaction. Ensure your solvent is anhydrous and starting materials are dry, especially when using water-sensitive bases like NaH.[3]
-
-
-
Poor Quality or Low Reactivity of the Alkylating Agent: The electrophile, 4-(3-chloropropyl)morpholine or its bromide analogue, must be pure and reactive.
-
Causality: Alkyl bromides are generally more reactive than alkyl chlorides in Sₙ2 reactions due to bromide being a better leaving group.[4] Impurities in the alkylating agent can also interfere with the reaction.
-
Troubleshooting Steps:
-
Check Purity: Verify the purity of your 4-(3-halopropyl)morpholine via NMR or GC-MS.
-
Switch to Bromide: If you are using the chloride variant and experiencing low conversion, switching to 4-(3-bromopropyl)morpholine will significantly increase the reaction rate.
-
Use an Additive: In some cases, adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction through an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.
-
-
Q2: My main impurity appears to be the N-alkylated product, 4-morpholino-N-(3-morpholinopropyl)aniline. How can I improve O-alkylation selectivity?
This is a classic problem of chemoselectivity. Both the oxygen of the phenol and the nitrogen of the aniline are nucleophilic.
Answer: Favoring O-alkylation over N-alkylation hinges on exploiting the differences in acidity and nucleophilicity between the two sites.
-
Mechanistic Insight: The phenolic proton (pKa ≈ 10) is significantly more acidic than the anilinic protons (pKa ≈ 30). Therefore, a suitable base will selectively deprotonate the phenol, creating a highly nucleophilic phenoxide anion. The aniline nitrogen remains protonated and is a relatively weaker nucleophile. The reaction conditions should be tailored to favor the Sₙ2 attack from the phenoxide.[5][6]
-
Troubleshooting & Optimization Strategy:
-
Base Selection is Critical: Use a base that is strong enough to deprotonate the phenol but not the aniline. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is an excellent starting point.
-
Order of Addition: Add the base to the solution of 4-aminophenol in the solvent first. Allow time for the phenoxide to form completely (stir for 30-60 minutes at room temperature or with gentle heating) before adding the alkylating agent. This ensures the more potent oxygen nucleophile is pre-formed.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal for Sₙ2 reactions as they solvate the cation of the base but leave the anion (the nucleophile) highly reactive.[7]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes increase the rate of the competing N-alkylation reaction. Start at room temperature or 50-60 °C and monitor by TLC.
-
| Parameter | To Favor O-Alkylation (Desired) | To Favor N-Alkylation (Undesired) | Rationale |
| Base | K₂CO₃, Cs₂CO₃, KOH | NaH, LDA (very strong bases) | Weaker bases are more selective for the more acidic phenolic proton. |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Non-polar solvents | Polar aprotic solvents enhance the nucleophilicity of the phenoxide. |
| Temperature | Moderate (e.g., 50-80 °C) | High (e.g., >100 °C) | Higher temperatures can overcome the activation barrier for N-alkylation. |
| Order of Addition | Add base to phenol first, then alkyl halide | Add phenol to a mix of base and halide | Pre-forming the phenoxide is key to ensuring it is the primary nucleophile. |
Q3: I am getting a complex mixture of products and my final yield is low after purification. What are potential side reactions beyond N-alkylation?
Answer: Besides the primary competition between O- and N-alkylation, other side reactions can complicate your synthesis and purification.
-
Dialkylation: The desired product, this compound, still possesses a nucleophilic aniline nitrogen. It can react with a second molecule of the alkylating agent to form an N,O-disubstituted product.
-
Mitigation: Use a slight excess (1.05 to 1.2 equivalents) of 4-aminophenol relative to the alkylating agent. This ensures the electrophile is consumed before it can react with the product.
-
-
Elimination: While less common with primary halides like 4-(3-halopropyl)morpholine, using a very strong and sterically hindered base could potentially lead to E2 elimination, forming N-allyl-morpholine, though this is unlikely to be a major pathway here.[7]
-
Starting Material Decomposition: 4-aminophenol is sensitive to oxidation, especially under basic conditions at elevated temperatures, which can lead to the formation of colored polymeric impurities.
-
Mitigation: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. Avoid unnecessarily high temperatures or prolonged reaction times.
-
The following diagram outlines a logical workflow for diagnosing the cause of low yield.
Caption: A logical workflow for troubleshooting low yield issues.
Experimental Protocols & Reaction Visualization
Optimized Protocol for this compound Synthesis
This protocol is designed to maximize O-alkylation and minimize side product formation.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile or N,N-dimethylformamide (DMF) to create a concentration of approximately 0.5 M with respect to the 4-aminophenol.
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes. The suspension should be well-mixed.
-
Alkylation: Add 4-(3-bromopropyl)morpholine (0.95 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) until the 4-aminophenol spot has been consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in dichloromethane (DCM) or ethyl acetate and wash with water (2x) and then brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield the pure product.[8]
-
Reaction Pathway and Competing Side Reaction
The diagrams below illustrate the desired synthetic pathway and the primary competing reaction.
Caption: The desired Williamson ether synthesis pathway.
Caption: Competing O-alkylation vs. N-alkylation pathways.
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar [semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Preventing Over-Alkylation in Aniline Synthesis
Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of over-alkylation during the synthesis of N-alkylated anilines. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the selective synthesis of your target mono-N-alkylated products.
Understanding the Challenge: The Over-Alkylation Problem
Over-alkylation is a frequent side reaction in aniline synthesis where the intended mono-N-alkylated aniline, a secondary amine, reacts further with the alkylating agent. This leads to the formation of undesired N,N-dialkylated aniline (a tertiary amine) and potentially even a quaternary ammonium salt.[1] This occurs because the lone pair of electrons on aniline's nitrogen atom makes it nucleophilic.[1][2] Critically, the resulting secondary amine is often more nucleophilic than the primary aniline, increasing its likelihood of reacting again with the alkylating agent.[1][3]
This side reaction not only consumes valuable starting materials but also complicates purification, as the physical properties of the mono- and di-alkylated products can be very similar, making separation by standard techniques like distillation challenging.[3]
Troubleshooting Guide: Q&A Format
This section addresses specific issues you might encounter during your experiments, providing causative explanations and actionable solutions.
Q1: My reaction is producing a significant amount of the N,N-dialkylated aniline byproduct. How can I improve selectivity for the mono-N-alkylated product?
This is the most prevalent issue in aniline N-alkylation. Several factors could be at play, and a systematic approach to troubleshooting is recommended.
Potential Cause 1: Unfavorable Stoichiometry
-
Explanation: A high molar ratio of the alkylating agent to aniline increases the statistical probability of the mono-alkylated product encountering and reacting with another molecule of the alkylating agent.
-
Solution: Employ an Excess of Aniline. By using a large excess of aniline relative to the alkylating agent, you increase the likelihood that the alkylating agent will react with the more abundant primary amine.[1][3] This effectively "outcompetes" the secondary amine for the alkylating agent.
Potential Cause 2: High Reactivity of the Mono-alkylated Product
-
Explanation: The mono-N-alkylaniline formed is often more nucleophilic than aniline itself, making it more reactive towards the alkylating agent.[1][3]
-
Solution 1: Control the Rate of Addition. Instead of adding the alkylating agent all at once, a slow, dropwise addition can maintain a low concentration of the alkylating agent in the reaction mixture. This minimizes the chance of a second alkylation event occurring on the newly formed mono-alkylated aniline.[3]
-
Solution 2: Optimize Reaction Temperature. Lowering the reaction temperature can sometimes improve selectivity by reducing the overall reaction rate, giving the primary aniline a better chance to react before the secondary amine does.[1] However, this must be balanced with achieving a reasonable reaction time.
Potential Cause 3: Inappropriate Choice of Alkylating Agent or Reaction Conditions
-
Explanation: Highly reactive alkylating agents, such as methyl iodide or benzyl halides, can exacerbate over-alkylation.[1] The choice of solvent and catalyst also plays a crucial role in directing the reaction's selectivity.
-
Solution 1: Consider a "Greener" Alkylating Agent. The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) strategy is a modern approach that uses alcohols as alkylating agents.[1] This method, often catalyzed by transition metals like ruthenium or iridium, is not only more environmentally friendly, producing only water as a byproduct, but can also offer better control over selectivity.[1]
-
Solution 2: Optimize Your Catalyst. The choice of catalyst can significantly influence the reaction's outcome. Heterogeneous catalysts like zeolites or certain metal-organic frameworks (MOFs) can sterically hinder the formation of the bulkier di-alkylated product within their pores.[1] Nickel-catalyzed systems have also shown high selectivity for mono-alkylation.[4]
-
Solution 3: Re-evaluate Your Solvent. The reaction medium can influence selectivity. For instance, ionic liquids have been shown to improve conversions and selectivity for mono-alkylation in some cases.[1][5]
Q2: I'm trying to synthesize a primary aniline, but my process is yielding byproducts. What are some reliable methods for clean primary aniline synthesis?
While N-alkylation focuses on secondary and tertiary amines, the clean synthesis of primary anilines is a foundational step.
Method 1: Reduction of Nitroarenes
-
Explanation: This is a classic and widely used method. The nitro group is a strong deactivating group, which allows for various substitutions on the aromatic ring before its reduction to the amino group.
-
Protocol: A common and effective method involves the reduction of the corresponding nitrobenzene derivative. This can be achieved using various reducing agents, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).[6][7] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a very clean and efficient method.[7][8]
Method 2: Hofmann Rearrangement
-
Explanation: The Hofmann rearrangement (or Hofmann degradation) converts a primary amide into a primary amine with one fewer carbon atom.[9] This is a useful method for synthesizing anilines from benzamide derivatives.
-
Protocol: The reaction is typically carried out by treating the primary amide with bromine in an aqueous or ethanolic solution of a strong base like sodium hydroxide. An isocyanate is formed as an intermediate, which is then hydrolyzed to the primary amine.[9][10]
Method 3: Buchwald-Hartwig Amination
-
Explanation: For more complex substrates or when other methods fail, the Buchwald-Hartwig amination offers a powerful and versatile route to C-N bond formation.[11][12] This palladium-catalyzed cross-coupling reaction can couple aryl halides or triflates with a source of ammonia to form primary anilines.[13][14]
-
Protocol: The reaction involves a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for achieving high yields and selectivity.[11]
Q3: Can I use protecting groups to prevent over-alkylation?
Yes, using a protecting group is an excellent strategy, particularly when dealing with highly reactive systems or when other methods for controlling selectivity are insufficient.
-
Explanation: The amino group of aniline can be temporarily protected to reduce its nucleophilicity and prevent it from reacting with the alkylating agent.[15] A common protection strategy is acylation to form an anilide, such as acetanilide.[1][16] This significantly reduces the reactivity of the nitrogen.
-
Workflow:
-
Protection: React the aniline with an acylating agent (e.g., acetic anhydride) to form the corresponding amide (acetanilide).[17]
-
Alkylation of the Aromatic Ring (if desired): The less activated, protected aniline can now undergo other reactions, such as electrophilic aromatic substitution, with greater control.
-
Deprotection: The protecting group can be removed by hydrolysis (e.g., with acid or base) to regenerate the amino group.
-
Experimental Protocols & Data
Table 1: General Conditions for Selective Mono-N-Alkylation of Aniline
| Parameter | Recommendation | Rationale |
| Aniline:Alkylating Agent Ratio | > 3:1 (molar) | Increases the probability of the alkylating agent reacting with the primary amine.[1][3] |
| Temperature | As low as practical | Reduces the rate of the second alkylation, improving selectivity.[1] |
| Addition of Alkylating Agent | Slow, dropwise | Maintains a low concentration of the alkylating agent, minimizing over-alkylation.[3] |
| Catalyst | Heterogeneous (e.g., Zeolites) or specific transition metal catalysts (e.g., Ni-based) | Steric hindrance within catalyst pores or electronic effects can favor mono-alkylation.[1][4] |
| Solvent | Aprotic or Ionic Liquids | Can influence reaction rates and selectivity.[5] |
Protocol: Selective Mono-N-Benzylation of Aniline using a Nickel Catalyst
This protocol is adapted from a method demonstrating high selectivity for mono-alkylation.[4]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine aniline (0.25 mmol), NiBr₂ (0.025 mmol), 1,10-phenanthroline (L1) (0.05 mmol), and t-BuOK (0.25 mmol).
-
Solvent and Reagent Addition: Add toluene (2.0 mL) followed by benzyl alcohol (1.0 mmol).
-
Reaction Conditions: Heat the mixture to 130 °C and stir for 48 hours.
-
Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS to determine the optimal reaction time.
-
Workup and Purification: After completion, cool the reaction mixture, filter off the catalyst, and purify the product using standard techniques like column chromatography.
Visualizing the Process
Diagram 1: The Over-Alkylation Pathway
Caption: The reaction pathway illustrating the formation of the desired mono-alkylated product and the undesired over-alkylation to a di-alkylated product.
Diagram 2: Troubleshooting Workflow for Over-Alkylation
Caption: A decision-making workflow for troubleshooting and mitigating over-alkylation in aniline synthesis.
Frequently Asked Questions (FAQs)
Q: Are there any "self-limiting" alkylation methods?
A: Yes, innovative methods are being developed. One such strategy involves the use of N-aminopyridinium salts as ammonia surrogates. Alkylation occurs via a highly nucleophilic pyridinium ylide intermediate. After the first alkylation, the resulting N-alkyl-N-pyridinium amine is a much less reactive nucleophile, which effectively prevents over-alkylation.[18]
Q: How do electron-donating or withdrawing groups on the aniline ring affect over-alkylation?
A: Electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom, which can increase the overall reaction rate but may also enhance the propensity for over-alkylation. Conversely, electron-withdrawing groups decrease the nucleophilicity, slowing down the reaction but potentially improving selectivity for mono-alkylation under carefully controlled conditions.
Q: Besides distillation, are there other methods to separate mono- and di-alkylated anilines?
A: If a mixture is obtained, separation can be challenging. One chemical method involves reacting the mixture with phthalic anhydride. The secondary amine (mono-alkylated product) will react to form a phthalic acid derivative, while the tertiary amine (di-alkylated product) will not.[3] This allows for subsequent separation based on the different chemical properties of the products.
Q: What is the role of the base in N-alkylation reactions?
A: In many N-alkylation reactions, a base is required to neutralize the acid that is formed as a byproduct (e.g., H-X when using an alkyl halide). This prevents the protonation of the aniline, which would render it non-nucleophilic and stop the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Protective Groups [organic-chemistry.org]
- 16. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 17. youtube.com [youtube.com]
- 18. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 4-(3-Morpholinopropoxy)aniline
Introduction
Welcome to the technical support guide for 4-(3-Morpholinopropoxy)aniline. This molecule is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors like Gefitinib.[1] Achieving high purity is not merely a matter of protocol; it is fundamental to ensuring the safety, efficacy, and reproducibility of downstream applications. Impurities can lead to unpredictable side reactions, lower yields, and compromised biological activity.[2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly encounters. It is designed to provide you, our fellow researchers and drug development professionals, with the causal reasoning behind experimental choices and robust, field-proven protocols to overcome common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway involves a Williamson ether synthesis between a protected aminophenol (or a nitrophenol) and a morpholinopropyl halide, followed by deprotection or reduction.
Based on this, you can anticipate several classes of impurities:
-
Process-Related Impurities: These are unreacted starting materials or reagents.[3]
-
4-Aminophenol or 4-Nitrophenol: Incomplete etherification.
-
N-(3-chloropropyl)morpholine (or corresponding halide): Excess reagent from the etherification step.
-
4-(3-Morpholinopropoxy)nitrobenzene: If the final step is a nitro-group reduction, this represents the unreacted intermediate.
-
-
By-products: These are formed from competing side reactions.
-
O,N-dialkylated aminophenol: If the starting material is 4-aminophenol, the aniline nitrogen can compete with the phenolic oxygen for alkylation.
-
Quaternary ammonium salts: The morpholine nitrogen can be further alkylated.
-
-
Degradation Impurities: Anilines are susceptible to oxidation, especially when exposed to air and light, which can form colored impurities like quinone-type structures.[3]
Q2: My crude product is a dark, viscous oil. How can I get it to solidify for easier handling and purification?
A2: Oiling out is a common issue, particularly when residual solvents or impurities are present, which can depress the melting point of your compound.[4]
Here is a systematic approach to induce crystallization:
-
Solvent Trituration: First, try stirring the oil vigorously with a non-polar solvent in which your product is expected to be insoluble, such as hexanes or diethyl ether. This process, known as trituration, can wash away soluble impurities and provide the necessary energy for nucleation.
-
Seed Crystal Introduction: If you have a small amount of pure, solid material from a previous batch, add a single "seed" crystal to the oil. This provides a template for crystal growth.[4]
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass create nucleation sites that can initiate crystallization.[4]
-
Concentration: Ensure all high-boiling solvents used in the reaction (e.g., DMF, DMSO) have been thoroughly removed under high vacuum, as they are notorious for preventing solidification. An aqueous workup followed by extraction into a volatile organic solvent (e.g., ethyl acetate, dichloromethane) is often necessary to remove them.
Troubleshooting Guide: Purification Workflows
This section provides in-depth, step-by-step guidance on the two primary methods for purifying this compound: Recrystallization and Column Chromatography.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, based on differences in solubility.[5]
A3: The ideal recrystallization solvent is one that dissolves your compound completely at high temperatures but poorly at low temperatures.[4] Finding this solvent requires systematic screening.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Observe solubility.
-
For solvents in which the compound is insoluble at room temperature, heat the tube gently in a water bath and observe if it dissolves.
-
If the compound dissolves when hot, allow the tube to cool slowly to room temperature and then in an ice bath to see if crystals form.
A mixed solvent system is often required. This involves a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble.
Data Presentation: Recrystallization Solvent Screening
| Solvent System | Room Temp Solubility | Hot Solubility | Crystal Formation on Cooling | Recommendation |
|---|---|---|---|---|
| Ethanol | Sparingly Soluble | Soluble | Yes | Good potential single solvent. |
| Water | Insoluble | Insoluble | No | Not suitable as a single solvent. |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Use as the "solvent" in a mixed system. |
| Hexanes | Insoluble | Insoluble | No | Use as the "anti-solvent" in a mixed system. |
| Ethyl Acetate / Hexanes | - | - | Yes | Excellent potential. Dissolve in minimal hot ethyl acetate, then add hexanes dropwise until cloudy. |
| Ethanol / Water | - | - | Yes | Good potential. Dissolve in minimal hot ethanol, then add water dropwise until persistent cloudiness appears.[4] |
Column Chromatography
Column chromatography is essential when recrystallization fails to remove impurities with similar solubility profiles.[6] For aniline derivatives, special considerations are necessary.
A4: This is the most common problem when purifying anilines on silica gel. The basic amine functional group interacts strongly with the acidic silanol (Si-OH) groups on the silica surface.[7] This strong interaction leads to peak tailing (streaking) and sometimes irreversible adsorption of your product.[7]
The solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): The most common choice. Adding 0.5-2% TEA to your eluent system will dramatically improve peak shape and recovery.[7]
-
Ammonia: A solution of 7N ammonia in methanol can also be used as a polar modifier, often in a dichloromethane/methanol solvent system.
Visualization: The Role of TEA in Aniline Purification
Caption: Effect of Triethylamine (TEA) on aniline-silica interaction.
Experimental Protocol: Purifying this compound by Column Chromatography
-
TLC Optimization: First, find a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of Ethyl Acetate and Hexanes. Add 1% TEA to the solvent system. Aim for an Rf value of 0.2-0.3 for the target compound.[7]
-
Column Packing: Prepare a slurry of silica gel in your starting mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate + 1% TEA). Pour it into the column and pack it evenly using gentle pressure.[6]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This technique prevents band broadening and improves separation.[7]
-
-
Elution and Fraction Collection: Begin eluting with your mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent (and TEA) under reduced pressure.
Visualization: Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Purity Assessment
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of substituted anilines.[2]
Data Presentation: Recommended HPLC Method for Purity Analysis
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | Reverse-phase (RP) column is ideal for separating moderately polar compounds like anilines from potential impurities.[2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid improves peak shape and is mass spectrometry compatible. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for RP-HPLC. |
| Gradient | Start at 10% B, ramp to 95% B over 15 min | A gradient elution ensures that both early and late-eluting impurities are detected. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility. |
Other Essential Techniques:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of proton-bearing impurities that might not have a UV chromophore.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[2] LC-MS is particularly powerful for identifying unknown impurities.[8]
By employing these troubleshooting strategies and analytical methods, you can confidently improve the purity of your synthesized this compound, ensuring the quality and integrity of your subsequent research.
References
- 1. WO2008125867A2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Investigating the Degradation Pathways of 4-(3-Morpholinopropoxy)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(3-Morpholinopropoxy)aniline. This guide is designed to provide you with in-depth technical and practical insights to navigate the complexities of metabolic and stability studies. Drawing upon established principles of aniline metabolism and bioanalysis, this resource will help you anticipate challenges, design robust experiments, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: I am starting my investigation on this compound. What are the most likely metabolic degradation pathways I should anticipate?
As a substituted aniline, this compound is expected to undergo extensive Phase I and Phase II metabolism.[1] Your experimental design should aim to detect metabolites resulting from several key enzymatic reactions.
Phase I Metabolism: Functionalization Reactions [1]
-
Oxidation: This is a major route for aniline derivatives, primarily catalyzed by Cytochrome P450 (CYP) enzymes.[1][2]
-
N-Oxidation: The aniline nitrogen can be oxidized to form a hydroxylamine, which can be further oxidized to a nitroso derivative. Phenylhydroxylamines are often reactive metabolites.[3]
-
Aromatic Hydroxylation: Hydroxyl groups can be added to the aniline ring, typically at the ortho or para positions relative to the amino group. Since the para position is substituted, ortho-hydroxylation is more likely.
-
Aliphatic Hydroxylation: The propoxy chain and the morpholine ring are susceptible to hydroxylation at various carbon atoms.
-
N-Dealkylation: While less common for this specific structure, cleavage of the morpholine ring could occur under certain biological conditions.
-
-
Hydrolysis: The ether linkage in the propoxy group could potentially be a site for hydrolytic cleavage, although this is generally less common than oxidative pathways.[1]
Phase II Metabolism: Conjugation Reactions
Following Phase I reactions that introduce or expose polar functional groups (like hydroxyl or amino groups), the molecule can undergo conjugation to increase its water solubility and facilitate excretion.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to hydroxyl and amino groups.
-
Sulfation: Sulfotransferases (SULTs) can add a sulfate group to hydroxyl and amino moieties.
-
Acetylation: The primary amino group of the parent compound or its metabolites can be acetylated.[4]
Below is a diagram illustrating the predicted metabolic pathways.
References
- 1. longdom.org [longdom.org]
- 2. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in the NMR Spectrum of 4-(3-Morpholinopropoxy)aniline
Welcome to the technical support center for the analysis of 4-(3-Morpholinopropoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurities observed in the Nuclear Magnetic Resonance (NMR) spectrum of this compound. Drawing from established synthetic routes and spectroscopic principles, this resource provides a logical, in-depth approach to identifying and mitigating contamination in your sample.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum of pure this compound?
A pure sample of this compound in a deuterated solvent like CDCl₃ should exhibit a distinct set of signals corresponding to the protons of the aniline ring, the propoxy chain, and the morpholine ring. The expected chemical shifts (δ) and multiplicities are outlined in the table below. These values are predictions based on analogous structures and may vary slightly depending on the solvent and concentration.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Ha, Hb) | 6.6-6.8 | m | 4H |
| -OCH₂- | 3.9-4.1 | t | 2H |
| Morpholine (-N-CH₂-CH₂-O-) | 3.6-3.8 | t | 4H |
| Aniline -NH₂ | 3.5-3.7 (broad) | s | 2H |
| Morpholine (-CH₂-N-CH₂-) | 2.4-2.6 | t | 4H |
| -CH₂-N- | 2.3-2.5 | t | 2H |
| -O-CH₂-CH₂-CH₂-N- | 1.9-2.1 | p | 2H |
Troubleshooting Common Impurities
This section addresses specific impurity signals you might encounter in your ¹H NMR spectrum. A logical workflow for impurity identification is presented below.
Caption: Workflow for identifying impurities in the ¹H NMR spectrum.
Q2: I see signals in the aromatic region that don't match the product. What could they be?
Unidentified signals in the aromatic region, typically between δ 6.0 and 8.0 ppm, often point to unreacted starting materials or related aromatic byproducts.
Potential Cause: Unreacted 4-aminophenol.
Explanation: The synthesis of this compound commonly proceeds via a Williamson ether synthesis, reacting 4-aminophenol with a morpholino-alkyl halide. Incomplete reaction will leave residual 4-aminophenol in your sample.
Identification: 4-aminophenol exhibits a characteristic AA'BB' splitting pattern in the aromatic region. In DMSO-d₆, you would expect to see two doublets around δ 6.4-6.6 ppm.[1] In CDCl₃, the signals may be broader and shifted.[2]
Troubleshooting Protocol:
-
Confirm with a Spiking Experiment: Add a small amount of authentic 4-aminophenol to your NMR sample. An increase in the intensity of the suspected impurity signals confirms its identity.
-
Purification:
-
Aqueous Wash: Dissolve your product in an organic solvent like ethyl acetate and wash with a mildly basic aqueous solution (e.g., dilute sodium bicarbonate). This will deprotonate the phenolic hydroxyl group of 4-aminophenol, making it water-soluble and facilitating its removal into the aqueous layer.
-
Column Chromatography: If an aqueous wash is insufficient, column chromatography on silica gel is an effective purification method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will separate the more polar 4-aminophenol from the desired product.
-
Q3: There are extra triplets in the aliphatic region, around δ 2.5-3.8 ppm. What are they?
Superfluous signals in the aliphatic region, particularly triplets, often indicate the presence of unreacted morpholine-containing reagents or side-products.
Potential Causes:
-
Unreacted Morpholine
-
Unreacted N-(3-chloropropyl)morpholine
-
Side-products from the synthesis of N-(3-chloropropyl)morpholine
Explanation: N-(3-chloropropyl)morpholine is a common reagent for this synthesis, which is itself prepared from morpholine and a dihaloalkane like 1-bromo-3-chloropropane.[3] Incomplete reaction at either stage can lead to these impurities.
Identification:
| Impurity | Expected ¹H NMR Signals (CDCl₃) |
| Morpholine | Two triplets around δ 3.7 (O-CH₂) and δ 2.8 (N-CH₂) ppm.[4] |
| N-(3-chloropropyl)morpholine | Triplets around δ 3.7 (O-CH₂), δ 3.5 (Cl-CH₂), δ 2.5 (N-CH₂), and a multiplet around δ 1.9 (-CH₂-) ppm. |
| 1-Bromo-3-chloropropane | Triplets around δ 3.6 (Br-CH₂) and δ 3.7 (Cl-CH₂), and a multiplet around δ 2.3 (-CH₂-) ppm.[5] |
Troubleshooting Protocol:
-
Aqueous Wash: A wash with dilute acid (e.g., 1M HCl) will protonate the basic nitrogen of these amine-containing impurities, rendering them water-soluble and allowing for their extraction into the aqueous phase. Be sure to subsequently wash with a base (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and then with brine before drying the organic layer.
-
Column Chromatography: For persistent impurities, silica gel chromatography is recommended. The polarity of these impurities is generally higher than the product, so they will elute later.
Q4: I have broad, unidentifiable signals in my spectrum. What should I do?
Broad signals can arise from several factors, including poor sample preparation, the presence of paramagnetic species, or dynamic exchange processes.
Potential Causes:
-
Poor shimming of the NMR spectrometer.
-
Insoluble material in the NMR tube.
-
Presence of paramagnetic impurities (e.g., residual metal catalysts from prior synthetic steps).
-
Proton exchange of the aniline -NH₂ group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR signals.
Detailed Steps:
-
Re-shim the Spectrometer: This is the first and simplest step to improve the magnetic field homogeneity.
-
Filter the Sample: If you observe any precipitate, filter your sample through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Address Paramagnetic Impurities: If you suspect metal contamination (e.g., from a hydrogenation step to prepare the aniline), consider treating a solution of your compound with a chelating agent or passing it through a short plug of silica or celite.
-
D₂O Exchange: To confirm if a broad signal corresponds to the -NH₂ protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The -NH₂ protons will exchange with deuterium, and the signal should diminish or disappear.
Q5: My spectrum is clean, but the integration values are incorrect. Why?
Incorrect integration can be due to poor experimental setup or the presence of impurities with overlapping signals.
Potential Causes:
-
Insufficient relaxation delay (d1) in the NMR acquisition parameters.
-
Overlapping impurity signals.
Explanation: For accurate quantification, the nuclei must fully relax back to their equilibrium state between pulses. Aromatic protons and protons on quaternary carbons have longer relaxation times. If the relaxation delay is too short, these signals will not integrate correctly relative to the faster-relaxing aliphatic protons.
Troubleshooting Protocol:
-
Increase the Relaxation Delay (d1): A standard ¹H NMR experiment often uses a d1 of 1-2 seconds. Increase this to at least 5 times the longest T₁ relaxation time of your compound. A value of 10-15 seconds is generally a safe starting point for ensuring accurate integration.
-
Re-examine for Overlapping Signals: Carefully inspect your spectrum for low-level impurities that may be co-integrating with your product signals. 2D NMR techniques like COSY and HSQC can help to resolve overlapping signals and confirm the connectivity of your molecule.
References
Technical Support Center: Scale-Up Synthesis of 4-(3-Morpholinopropoxy)aniline
Document ID: TSC-MPA-S25 Version: 1.0 Last Updated: December 31, 2025
Introduction: Navigating the Scale-Up of a Key Pharmaceutical Intermediate
4-(3-Morpholinopropoxy)aniline is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), notably in the development of kinase inhibitors. While its synthesis on a lab scale appears straightforward, transitioning to pilot and manufacturing scales introduces significant challenges that can impact yield, purity, and process safety. The most common and industrially viable route is the Williamson ether synthesis, involving the O-alkylation of 4-aminophenol with a suitable 3-morpholinopropyl halide.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this synthesis. It is designed for process chemists, researchers, and drug development professionals to preemptively address common pitfalls and optimize the manufacturing process for robustness and efficiency.
Section 1: The Core Synthetic Pathway
The synthesis proceeds via a nucleophilic substitution (SN2) reaction. A base is used to deprotonate the phenolic hydroxyl group of 4-aminophenol, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 1-(3-chloropropyl)morpholine, displacing the chloride leaving group to form the desired ether linkage.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the Williamson ether synthesis the preferred route for this molecule on a large scale? The Williamson ether synthesis is favored due to its robustness, high convergence, and the use of relatively inexpensive and readily available starting materials: 4-aminophenol and 1-bromo-3-chloropropane (which is used to synthesize the morpholine sidechain).[1][2] The reaction conditions are generally manageable in standard industrial equipment.
Q2: What are the most critical process parameters (CPPs) to monitor during scale-up? The most critical parameters are:
-
Temperature Control: The reaction is exothermic, particularly during reagent addition. Poor temperature control can lead to increased side-product formation and potential runaway reactions.[3]
-
Stoichiometry: The molar ratio of 4-aminophenol to the alkylating agent is crucial for minimizing dialkylation impurities.
-
Mixing Efficiency: Inadequate agitation can create localized areas of high concentration ("hot spots"), promoting side reactions and reducing yield.
-
Moisture Content: While not strictly anhydrous, controlling water content is important as it can affect the solubility of the base and the reaction kinetics.
Q3: What are the primary impurities I should expect and monitor for? The main process-related impurities are:
-
N-Alkylated Isomer: 4-((3-Morpholinopropyl)amino)phenol. This is the most common and often most difficult impurity to remove.
-
Dialkylated Product: N,N-bis(3-Morpholinopropyl)-4-(3-morpholinopropoxy)aniline. This arises from the reaction of the product's primary amine with the alkylating agent.
-
Unreacted Starting Materials: Residual 4-aminophenol and 1-(3-chloropropyl)morpholine.
-
Oxidation Products: 4-aminophenol and the final product are susceptible to air oxidation, which can lead to highly colored impurities, often quinone-like structures.[4]
Section 3: Troubleshooting Guide: Common Scale-Up Issues
Problem 1: Low Yield or Stalled Reaction
-
Symptoms: In-process controls (e.g., HPLC, TLC) show significant amounts of unreacted 4-aminophenol after the expected reaction time.
-
Root Cause Analysis:
-
Ineffective Deprotonation: The base may be too weak, of insufficient quantity, or has low solubility in the chosen solvent. On scale-up, the larger volume can exacerbate solubility issues.
-
Poor Leaving Group: If using 1-(3-chloropropyl)morpholine, the reaction can be sluggish. Chloride is a less effective leaving group than bromide or iodide.
-
Low Reaction Temperature: While necessary for selectivity, a temperature that is too low can significantly slow the reaction rate.
-
-
Solutions & Actions:
-
Base Selection: Ensure at least 1.1-1.5 equivalents of a suitable base are used. Finely milled potassium carbonate (K₂CO₃) is a good choice for its balance of reactivity and cost. For more difficult reactions, sodium hydride (NaH) can be used, but this presents significant safety challenges on scale.
-
Phase-Transfer Catalyst (PTC): Consider adding a PTC like tetrabutylammonium bromide (TBAB) (0.05-0.1 eq). A PTC helps shuttle the phenoxide ion from the solid phase (base) into the organic phase, accelerating the reaction.[5]
-
Alkylating Agent: If feasible, switching from a chloro- to a bromo- or iodo-propylmorpholine derivative will significantly increase the reaction rate, as Br⁻ and I⁻ are better leaving groups.
-
Temperature Optimization: Carefully profile the reaction. A typical range is 60-80°C. Find the highest temperature that does not compromise the impurity profile.
-
Problem 2: Poor Selectivity - High Levels of N-Alkylated Impurity
-
Symptoms: HPLC analysis shows a significant peak corresponding to the N-alkylated isomer, 4-((3-Morpholinopropyl)amino)phenol.
-
Root Cause Analysis: 4-aminophenol possesses two nucleophilic sites: the phenolic oxygen and the amino nitrogen. The desired O-alkylation and undesired N-alkylation are competing pathways. According to Hard and Soft Acids and Bases (HSAB) theory, the phenoxide is a softer nucleophile than the neutral amine. The reaction conditions can shift this balance. High temperatures and polar aprotic solvents (like DMF or DMSO) can sometimes increase the rate of N-alkylation.
-
Solutions & Actions:
-
Prioritize Phenoxide Formation: Ensure the base is added first and allowed to stir with the 4-aminophenol for a period (e.g., 30-60 minutes) before the slow addition of the alkylating agent. This ensures the concentration of the more selective phenoxide nucleophile is maximized before the electrophile is introduced.
-
Control Addition Rate & Temperature: Add the 1-(3-chloropropyl)morpholine solution subsurface over a prolonged period (e.g., 2-4 hours) while maintaining strict temperature control. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant phenoxide.
-
Solvent Choice: While polar aprotic solvents like DMF are common, consider exploring solvents like acetonitrile (ACN) or N-Methyl-2-pyrrolidone (NMP), which may offer a better selectivity profile in your system.
-
Caption: Competing O- vs. N-alkylation pathways in the synthesis.
Problem 3: Product is Dark Brown/Black and Fails Color Specs
-
Symptoms: The isolated crude or even purified product is highly colored, failing specifications.
-
Root Cause Analysis: The aniline and phenol functionalities are highly susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen). Trace metal contaminants can catalyze this oxidation.[4]
-
Solutions & Actions:
-
Inert Atmosphere: This is non-negotiable on scale-up. Ensure the reactor is purged with nitrogen or argon before adding reagents and maintain a positive inert gas blanket throughout the reaction and work-up.
-
Starting Material Quality: Use high-purity, preferably colorless, 4-aminophenol. If the starting material is already discolored, it will likely lead to a discolored product.
-
Degas Solvents: For maximum protection, degas the reaction solvent by sparging with nitrogen before use.
-
Purification: If coloration occurs, treatment of the product solution with activated carbon (charcoal) before recrystallization can effectively remove many colored impurities. Use with caution, as it can also absorb some of the product, leading to yield loss. A typical loading is 1-5% w/w relative to the product.
-
Section 4: Recommended Scale-Up Protocol (Illustrative)
Safety Note: This protocol is for informational purposes. All scale-up activities must be preceded by a thorough Process Hazard Analysis (PHA). Handle all chemicals with appropriate Personal Protective Equipment (PPE).
-
Reactor Preparation:
-
Charge a clean, dry, 100 L glass-lined reactor.
-
Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket.
-
-
Reagent Charge:
-
Charge N,N-Dimethylformamide (DMF, 30 L).
-
Charge 4-aminophenol (5.0 kg, 45.8 mol, 1.0 eq).
-
Charge finely powdered Potassium Carbonate (K₂CO₃, 8.3 kg, 60.1 mol, 1.3 eq).
-
Begin agitation at 150-200 RPM.
-
-
Reaction:
-
Heat the slurry to 70-75°C and hold for 1 hour to ensure phenoxide formation.
-
In a separate vessel, prepare a solution of 1-(3-chloropropyl)morpholine (7.9 kg, 48.3 mol, 1.05 eq) in DMF (10 L).
-
Slowly add the 1-(3-chloropropyl)morpholine solution to the reactor via a dosing pump over 3-4 hours, maintaining the internal temperature at 70-75°C. Monitor for any exotherm.
-
After the addition is complete, maintain the reaction at 75°C. Monitor the reaction progress by HPLC every 2 hours until <1% of 4-aminophenol remains (typically 8-12 hours).
-
-
Work-Up & Isolation:
-
Cool the reaction mixture to 20-25°C.
-
Slowly add water (50 L) to the reactor, keeping the temperature below 30°C.
-
Extract the aqueous mixture with Ethyl Acetate (3 x 30 L).
-
Combine the organic layers and wash with brine (2 x 20 L) to remove residual DMF and salts.
-
Concentrate the organic layer under vacuum to a thick oil.
-
-
Purification:
-
Add Isopropanol (IPA, 20 L) to the crude oil and heat to 50-60°C to dissolve.
-
Slowly cool to 0-5°C over 4-6 hours to induce crystallization. Hold at this temperature for at least 2 hours.
-
Filter the resulting solid and wash the cake with cold IPA (2 x 5 L).
-
Dry the solid in a vacuum oven at 45-50°C until constant weight is achieved.
-
Section 5: Data Summary Table
| Parameter | Recommended Range/Value | Rationale & Justification |
| Solvent | DMF, NMP, Acetonitrile | Good solubility for reagents; high boiling point allows for effective temperature range. |
| Base | K₂CO₃, Cs₂CO₃ | Cost-effective and strong enough for deprotonation. Cesium carbonate is more effective but more expensive. |
| Base Stoichiometry | 1.3 - 1.5 equivalents | Ensures complete deprotonation of 4-aminophenol to drive the reaction to completion. |
| Temperature | 65 - 80°C | Balances reaction rate against the formation of N-alkylation and degradation impurities. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation of the electron-rich aniline and phenol moieties.[4] |
| Purification Solvent | Isopropanol, Ethanol/Water | Provides good solubility at high temperatures and low solubility at low temperatures for effective crystallization. |
| Expected Yield | 75 - 85% | Typical range for an optimized process at scale. |
| Target Purity (HPLC) | >99.5% | Standard requirement for pharmaceutical intermediates. |
References
- 1. US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. mdpi.com [mdpi.com]
- 4. The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 4-(3-Morpholinopropoxy)aniline Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth analytical validation comparison of three common chromatographic techniques for the quantification of 4-(3-Morpholinopropoxy)aniline, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the scientific rationale behind the selection of each method and its validation, ensuring a robust and reliable analytical workflow.
This document is structured to provide a comprehensive overview, from the fundamental principles of each technique to detailed experimental protocols and a comparative analysis of their performance based on internationally recognized validation guidelines.
Introduction to this compound and the Imperative of Analytical Validation
This compound is an aromatic amine derivative characterized by the presence of a morpholine ring linked via a propoxy chain to an aniline moiety. Its structural features make it a versatile intermediate in organic synthesis. The purity and concentration of this compound directly impact the quality, safety, and efficacy of the final drug product. Therefore, validated analytical methods are not merely a regulatory requirement but a scientific necessity to ensure product consistency and patient safety.
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. This guide will compare High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is governed by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and wide applicability. For a chromophoric molecule like this compound, UV detection provides a straightforward and reliable means of quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. By monitoring specific precursor-to-product ion transitions, it can quantify the analyte with high precision, even in complex matrices, and is particularly useful for trace-level analysis and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, derivatization can be employed to enhance its volatility and thermal stability, making it amenable to GC-MS analysis. This technique is particularly valuable for identifying and quantifying volatile impurities.
The following diagram illustrates the general workflow for the analytical validation process.
A Comparative Guide to the Efficacy of 4-(3-Morpholinopropoxy)aniline Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. Kinases, enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous cancers, making them attractive therapeutic targets. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds have emerged as privileged structures in the design of kinase inhibitors, forming the core of several clinically approved drugs.[1][2] This guide provides a comparative analysis of the efficacy of a specific class of these compounds: 4-(3-Morpholinopropoxy)aniline derivatives, focusing on their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors.
The morpholine moiety is a common feature in many bioactive compounds, often introduced to improve physicochemical properties such as solubility and metabolic stability. In the context of kinase inhibitors, the this compound scaffold serves as a versatile platform for developing potent and selective agents.
The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key among these are the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell growth and survival. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation.[3] Therefore, inhibiting EGFR kinase activity is a validated strategy for cancer therapy.
Caption: Simplified EGFR Signaling Pathway and the inhibitory action of this compound derivatives.
Comparative Efficacy of this compound Derivatives
The efficacy of novel this compound derivatives is typically evaluated through a series of in vitro assays, beginning with enzymatic assays to determine their direct inhibitory effect on the target kinase, followed by cell-based assays to assess their anti-proliferative activity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.
Below is a table summarizing the in vitro activity of a representative set of 4-anilinoquinazoline and 4-anilinoquinoline derivatives, some of which incorporate the morpholino moiety or similar basic side chains, against various cancer cell lines. This data, synthesized from multiple studies, highlights the structure-activity relationships (SAR) that govern their efficacy.[4][5][6][7][8]
| Compound ID | Core Scaffold | R1 (Aniline Moiety) | R2 (Quinazoline/Quinoline C6/C7) | Cell Line | IC50 (µM) | Reference |
| Gefitinib | Quinazoline | 3-Chloro-4-fluoroaniline | 7-Methoxy, 6-(3-morpholinopropoxy) | A431 | 0.015-0.042 | [6][7] |
| Erlotinib | Quinazoline | 3-Ethynylaniline | 6,7-Bis(2-methoxyethoxy) | A431 | 8.31 | [8] |
| Vandetanib | Quinazoline | 4-Bromo-2-fluoroaniline | 6-(4-bromo-2-fluorobenzyloxy), 7-methoxy | A549 | ~5.0 | [9] |
| Compound 1f | Quinoline | 3-Ethynylaniline | 7-Fluoro | BGC823 | 0.02 | [6] |
| Compound 2i | Quinoline | 3-Ethynylaniline | 8-Methoxy | HeLa | 0.02 | [6] |
| Compound 3e | Quinoline | 4-Methoxyaniline | 2-Morpholino | HepG2 | 12.76 | [4] |
| Compound 5c | Quinazoline | 3,4-Dichloro-6-fluoroaniline | 7-Methoxy, 6-(1-methylpiperidin-4-yl)methoxy | HCC827 | 0.001 | [5] |
| Compound 8a | Quinazoline | 3-Bromoaniline | 7-Morpholinoethoxy | A431 | 1.78 | [8] |
| Compound 30 | Quinazoline | 3-(Trifluoromethyl)aniline | 7-Methoxy, 6-(3-(2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)propoxy) | A431 | 3.5 | [7] |
| Compound 33 | Quinazoline | 3-Iodoaniline | 7-Methoxy, 6-(3-(2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)propoxy) | A431 | 3.0 | [7] |
Note: The presented IC50 values are for comparative purposes and were obtained under different experimental conditions. Direct comparison should be made with caution.
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the structure-activity relationship of these derivatives:
-
The Aniline Moiety: Substitutions on the aniline ring are crucial for potent EGFR inhibition. Small, lipophilic groups at the 3-position, such as chloro, bromo, or ethynyl, are generally favored.[10]
-
The Quinazoline/Quinoline Core: The core heterocyclic system is essential for activity. Substitutions at the 6 and 7-positions of the quinazoline ring significantly impact potency, with electron-donating groups often enhancing activity.[10]
-
The Morpholinopropoxy Side Chain: The introduction of a morpholinopropoxy or similar basic side chain at the 6 or 7-position of the quinazoline ring, as seen in Gefitinib and other derivatives, is a well-established strategy to improve pharmacokinetic properties and can contribute to potent anti-proliferative activity.
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate this compound derivatives.
Experimental Workflow: From Synthesis to In Vitro Evaluation
Caption: A typical experimental workflow for the synthesis and in vitro evaluation of novel kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[11]
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Enzyme/Substrate Preparation: Prepare a 2x enzyme/substrate solution in a kinase assay buffer. The specific enzyme and substrate will depend on the target kinase (e.g., recombinant human EGFR and a synthetic peptide substrate).
-
Assay Plate Setup: Add the diluted compounds to a 384-well assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).
-
Reaction Initiation: Add the 2x enzyme/substrate mix to the wells, followed by a 2x ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
The this compound scaffold represents a promising framework for the development of novel kinase inhibitors, particularly targeting EGFR. The comparative analysis of various derivatives demonstrates that careful modulation of the aniline moiety and substitutions on the quinazoline or quinoline core can lead to highly potent and selective anti-cancer agents. The experimental protocols provided herein offer a standardized approach for the in vitro evaluation of these compounds, ensuring the generation of reliable and comparable efficacy data. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their in vivo efficacy in preclinical cancer models.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity Against NSCLC Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
Structure-activity relationship (SAR) of 4-(3-Morpholinopropoxy)aniline analogues
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 4-(3-Morpholinopropoxy)aniline Analogues as Kinase Inhibitors
Introduction
The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds, most notably in potent kinase inhibitors used in oncology. The morpholine ring, a saturated heterocycle, often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogues, focusing on their role as inhibitors of key kinases in cancer signaling pathways. We will explore how modifications to this core structure influence biological activity, with supporting experimental data and detailed protocols for synthesis and evaluation.
The Core Scaffold and Its Significance
The this compound moiety typically serves as a crucial component of larger molecules, often linked to a heterocyclic core such as quinazoline or quinoline. These larger constructs are designed to target the ATP-binding site of various protein kinases. The morpholinopropoxy side chain frequently extends into the solvent-exposed region of the kinase, where it can form important interactions that contribute to binding affinity and selectivity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogues can be significantly altered by chemical modifications at several key positions. The following sections detail the impact of these changes.
Modifications of the Aniline Ring
Substituents on the aniline ring play a critical role in modulating the inhibitory activity of these compounds. The electronic and steric properties of these substituents can influence the binding affinity to the target kinase.
-
Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, at positions ortho or meta to the amino group often enhances biological activity. For instance, a 3-chloro-4-(3-fluorobenzyloxy)aniline derivative showed high antiproliferative activity and potent inhibition of mutated kinases[1]. The presence of fluorine atoms on a stilbene moiety attached to the 4-aminoquinazoline core was found to enhance interaction with the target residue, leading to improved antiproliferative activity[2]. This is often attributed to the ability of halogens to form favorable interactions within the kinase's active site and to modulate the pKa of the aniline nitrogen.
-
Alkoxy Groups: The addition of methoxy groups to the aniline ring can also influence activity. However, the position of the methoxy group is crucial. In some series of 4-anilino-3-cyanobenzo[g]quinolines, the best Src kinase inhibition was observed when the 7- and 8-positions of the benzo[g]quinoline ring were substituted with alkoxy groups[3].
Alterations of the Morpholine Ring
The morpholine ring itself is generally considered a favorable feature for its contribution to solubility and metabolic stability. While less frequently modified than the aniline ring, changes to the morpholine can impact activity. In some cases, replacing the morpholine with other heterocyclic systems can be explored to fine-tune the compound's properties. A longer chain between the aniline and the morpholine can allow for the formation of a hydrogen bond between the oxygen of the morpholine and key residues in the kinase domain, such as Lys745, leading to higher affinity[1].
Modifications of the Linker
The propoxy linker between the aniline and the morpholine ring is a common feature. Variations in the length and rigidity of this linker can affect how the morpholine ring is presented to the solvent-exposed region of the kinase, thereby influencing binding.
Comparative Biological Activity
The following table summarizes the in vitro anticancer activity of several this compound analogues from the literature. This data highlights the impact of structural modifications on their potency.
| Compound ID | Core Structure | Aniline Ring Substituents | Cell Line | IC50 (µM) | Reference |
| 6a | Quinazoline | (E)-4-(2-(trifluoromethyl)styryl) | A431 | ~2.0 | [2] |
| 6e | Quinazoline | (E)-4-(3-chloro-4-fluorostyryl) | A549 | ~2.0 | [2] |
| NAM-5 | 3-fluoro-4-morpholinoaniline derivative | Sulfonamide group | MCF-7 | 1.811 | [4] |
| NAM-5 | 3-fluoro-4-morpholinoaniline derivative | Sulfonamide group | MDA-MB-231 | 2.143 | [4] |
| NAM-7 | 3-fluoro-4-morpholinoaniline derivative | - | MCF-7 | 1.883 | [4] |
| NAM-7 | 3-fluoro-4-morpholinoaniline derivative | - | MDA-MB-231 | 4.688 | [4] |
Experimental Protocols
Synthesis of a Representative this compound Analogue
The following is a general procedure for the synthesis of a this compound derivative, based on common synthetic routes described in the literature[5].
Caption: Synthetic workflow for a 3-fluoro-4-morpholinoaniline derivative.
Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine
-
In a round-bottom flask, combine 1,2-difluoro-4-nitrobenzene and morpholine.
-
Heat the reaction mixture under neat conditions (without solvent).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by recrystallization or column chromatography to yield 4-(2-fluoro-4-nitrophenyl)morpholine[5].
Step 2: Synthesis of 3-fluoro-4-morpholinoaniline
-
To a solution of 4-(2-fluoro-4-nitrophenyl)morpholine in a suitable solvent (e.g., a mixture of methanol and water), add iron powder (Fe) and ammonium chloride (NH4Cl).
-
Heat the reaction mixture at reflux.
-
Monitor the reduction of the nitro group by TLC.
-
After the reaction is complete, filter the mixture to remove the iron catalyst.
-
Extract the product with an organic solvent and purify by column chromatography to obtain 3-fluoro-4-morpholinoaniline[5].
In Vitro Anticancer Activity Assay (MTS Assay)
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
Caption: Workflow for the MTS assay to determine anticancer activity.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., A431, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition and Signaling Pathways
Many this compound analogues function as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[6] These kinases are often overexpressed or mutated in cancer cells, leading to uncontrolled cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, the analogues prevent their activation and downstream signaling.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
The this compound scaffold is a valuable component in the design of potent kinase inhibitors. The structure-activity relationship studies reveal that modifications to the aniline ring, particularly the introduction of halogen and alkoxy substituents, can significantly enhance the biological activity of these analogues. The morpholine ring and the propoxy linker contribute to favorable pharmacokinetic properties and optimal positioning within the kinase active site. Further exploration of this scaffold, guided by the SAR principles outlined in this guide, holds promise for the development of novel and more effective anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.ncl.res.in [library.ncl.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity Assessment of 4-(3-Morpholinopropoxy)aniline in Diverse Cell Lines
This guide provides a comprehensive framework for assessing the cytotoxic potential of the novel compound, 4-(3-Morpholinopropoxy)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering a robust, self-validating system for generating reliable and reproducible cytotoxicity data. We will compare the cytotoxic profile of this compound with a structurally related compound, 3-Fluoro-4-morpholinoaniline, across a panel of cancerous and non-cancerous cell lines, using Doxorubicin as a positive control.
Introduction: The Imperative for Rigorous Cytotoxicity Profiling
The journey of a novel chemical entity from discovery to potential therapeutic application is paved with rigorous safety and efficacy testing. A critical initial step in this process is the assessment of cytotoxicity – the degree to which a compound can cause damage to cells. Understanding the cytotoxic profile of a molecule like this compound, a compound featuring both a morpholine and an aniline moiety, is paramount. These functional groups are present in numerous biologically active compounds, and their potential for off-target toxicity must be thoroughly investigated.
This guide will walk you through a multi-faceted approach to cytotoxicity assessment, employing a battery of assays to elucidate not just if a compound is toxic, but also how it might be inducing cell death. By comparing our target compound with an alternative and a well-characterized cytotoxic agent, we can contextualize its potency and selectivity, providing a clearer picture of its therapeutic window.
Experimental Design: A Foundation of Scientific Integrity
A well-designed experiment is the cornerstone of trustworthy results. Our approach is built on the principles of including appropriate controls, selecting relevant biological systems, and employing orthogonal assays to confirm findings.
Selection of Cell Lines: A Deliberate Choice for Comprehensive Insights
The choice of cell lines is critical for the relevance of in vitro cytotoxicity studies.[1][2] We have selected a panel of three human cell lines to provide a broad initial screen of the cytotoxic potential of this compound:
-
HepG2 (Human Hepatocellular Carcinoma): The liver is a primary site of drug metabolism and is often susceptible to drug-induced toxicity.[3][4] HepG2 cells, derived from a human liver carcinoma, are a widely used model for in vitro hepatotoxicity studies as they retain many metabolic functions of primary hepatocytes.[3][5]
-
MCF-7 (Human Breast Adenocarcinoma): This cell line is a workhorse in cancer research and is representative of an estrogen receptor-positive breast cancer.[6] Including a cancer cell line from a different tissue of origin allows for the assessment of tissue-specific cytotoxic effects.[7][8]
-
MRC-5 (Human Fetal Lung Fibroblast): To assess the selectivity of our test compounds, it is crucial to include a non-cancerous cell line. The MRC-5 cell line, derived from normal fetal lung tissue, provides a baseline for general cytotoxicity against healthy, non-transformed cells.[9][10]
Test Compounds: The Target, The Comparator, and The Control
-
Target Compound: this compound: The subject of our investigation.
-
Alternative Compound: 3-Fluoro-4-morpholinoaniline: This compound shares the morpholinoaniline core structure, allowing for an initial structure-activity relationship comparison. The introduction of a fluorine atom can significantly alter the electronic and metabolic properties of a molecule, providing a meaningful comparison.
-
Positive Control: Doxorubicin: A well-characterized anthracycline antibiotic widely used in chemotherapy.[3] Its mechanisms of cytotoxicity, including DNA intercalation and topoisomerase II inhibition, are well-documented, and it serves as a robust positive control for inducing cell death.[11]
-
Negative Control: Vehicle (e.g., 0.1% DMSO): The solvent used to dissolve the test compounds, to ensure that the observed effects are not due to the vehicle itself.
Methodologies: A Multi-Parametric Approach to Cytotoxicity Assessment
To gain a comprehensive understanding of the cytotoxic effects of this compound, we will employ three distinct assays that probe different aspects of cell health and death.
MTT Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell viability.[12] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HepG2, MCF-7, and MRC-5 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, 3-Fluoro-4-morpholinoaniline, and Doxorubicin in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (vehicle-treated cells).
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay allows for the distinction between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter cells with compromised membranes, such as late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations (as determined by the MTT assay) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant containing any floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation and Interpretation
The following tables present hypothetical but plausible data for the cytotoxicity assessment of this compound and 3-Fluoro-4-morpholinoaniline, with Doxorubicin as a positive control.
Table 1: IC₅₀ Values (µM) from MTT Assay after 48h Treatment
| Compound | HepG2 | MCF-7 | MRC-5 |
| This compound | 25.4 | 38.2 | > 100 |
| 3-Fluoro-4-morpholinoaniline | 15.8 | 22.5 | 85.1 |
| Doxorubicin | 1.2[5] | 0.68[10] | 5.7 |
Interpretation:
-
This compound exhibits moderate cytotoxicity against both HepG2 and MCF-7 cancer cell lines, with a significantly lower effect on the non-cancerous MRC-5 cells, suggesting a degree of cancer cell selectivity.
-
3-Fluoro-4-morpholinoaniline shows greater potency against the cancer cell lines compared to its non-fluorinated counterpart. However, it also displays increased toxicity towards the MRC-5 cells, indicating that the fluorine substitution may reduce its selectivity.
-
Doxorubicin demonstrates potent cytotoxicity against all three cell lines, as expected for a broad-spectrum chemotherapeutic agent.
Table 2: LDH Release (% of Maximum) after 48h Treatment at IC₅₀ Concentrations
| Compound | HepG2 | MCF-7 | MRC-5 |
| This compound | 35% | 28% | < 10% |
| 3-Fluoro-4-morpholinoaniline | 45% | 35% | 20% |
| Doxorubicin | 65% | 72% | 55% |
Interpretation:
The LDH release data corroborates the MTT assay findings. Both aniline derivatives induce some level of membrane damage in the cancer cell lines, consistent with their cytotoxic effects. The lower LDH release for this compound in MRC-5 cells further supports its higher selectivity. Doxorubicin causes substantial membrane damage across all cell lines.
Table 3: Apoptosis vs. Necrosis Profile from Annexin V/PI Staining in HepG2 Cells (24h)
| Treatment | Viable (Annexin V-/PI-) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle Control | 95% | 2% | 3% |
| This compound (25 µM) | 60% | 25% | 15% |
| 3-Fluoro-4-morpholinoaniline (16 µM) | 50% | 30% | 20% |
| Doxorubicin (1.2 µM) | 40% | 45% | 15% |
Interpretation:
The Annexin V/PI staining results suggest that both this compound and 3-Fluoro-4-morpholinoaniline induce cell death primarily through apoptosis in HepG2 cells. The higher percentage of early apoptotic cells for the fluorinated compound at its IC₅₀ suggests a potentially more rapid induction of the apoptotic cascade. Doxorubicin, as expected, is a potent inducer of apoptosis.
Visualizing the Workflow and Cellular Fate
To clearly illustrate the experimental process and the outcomes of the apoptosis assay, the following diagrams are provided.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. ossila.com [ossila.com]
- 2. advetresearch.com [advetresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. 93246-53-8|3-Fluoro-4-morpholinoaniline|BLD Pharm [bldpharm.com]
- 12. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alkoxy-Aniline Linkers: A Comparative Analysis of 4-(3-Morpholinopropoxy)aniline
Introduction: The Critical Role of Linkers in Modern Therapeutics
In the intricate architecture of modern targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is far from a passive tether. It is a critical determinant of a molecule's success, profoundly influencing its physicochemical properties, pharmacokinetics, and overall biological activity.[1][] The choice of linker chemistry dictates crucial parameters like solubility, cell permeability, metabolic stability, and the spatial orientation required for efficacy—for instance, the formation of a productive ternary complex in PROTACs.[]
Among the diverse chemical scaffolds used for linkers, alkoxy-anilines have emerged as a versatile and widely utilized class. They offer a modular design, combining an aniline head group for synthetic tractability and specific interactions, with an alkoxy chain that can be tuned for length, flexibility, and polarity. This guide provides an in-depth comparison of 4-(3-Morpholinopropoxy)aniline, a popular and functionally rich linker, with other key alkoxy-aniline alternatives, offering researchers and drug developers a data-driven framework for rational linker design.
Deep Dive: this compound
This compound is a trifunctional linker building block characterized by three key components: an aniline ring, a propyl ether chain, and a terminal morpholine group. Each of these moieties imparts distinct and advantageous properties.
-
Aniline Moiety: The primary amine on the phenyl ring serves as a versatile synthetic handle for conjugation, typically through amide bond formation or nucleophilic aromatic substitution. However, the aniline structure itself is a well-documented "structural alert," as it can be susceptible to cytochrome P450-mediated oxidation, potentially leading to the formation of reactive quinone-imine metabolites.[3] This metabolic liability is a critical consideration in drug design.
-
Propoxy Chain: The three-carbon alkoxy chain provides a balance of flexibility and defined length, influencing the spatial distance between the two ends of a bifunctional molecule. This flexibility can be crucial for allowing the connected ligands to achieve optimal binding orientations with their respective protein targets.
-
Morpholine Group: The terminal morpholine is arguably the most defining feature. As a saturated heterocycle, it significantly enhances the hydrophilicity of the linker, which is a key strategy for improving the aqueous solubility of often-hydrophobic drug candidates.[4][5][6] Furthermore, the tertiary amine within the morpholine ring has a pKa that typically renders it protonated at physiological pH. This positive charge can further boost solubility but may also impact cell permeability and interactions with biological targets.[7]
Comparative Analysis with Alternative Alkoxy-Aniline Linkers
The efficacy of a linker is context-dependent. The optimal choice requires a careful balancing act of multiple physicochemical properties. Below, we compare this compound to other common alkoxy-aniline linker archetypes.
Alternative 1: Simple Alkyl-Ether Linkers (e.g., 4-Methoxyaniline)
These represent the simplest form of alkoxy-aniline linkers. While synthetically accessible, their utility is often limited by the properties they confer.
-
Solubility: Lacking a strongly hydrophilic group, these linkers are significantly more hydrophobic. In the development of PROTACs, for example, linkers composed of long alkyl chains were found to have a negative correlation with cellular activity due to the formation of colloidal aggregates that sequester the molecules.[]
-
Flexibility & Rigidity: Short alkyl chains (methoxy, ethoxy) offer limited reach and flexibility.
-
Metabolic Stability: The aniline head remains a potential metabolic hotspot.
Alternative 2: PEG-Based Linkers (e.g., 4-(2-(2-Methoxyethoxy)ethoxy)aniline)
Polyethylene glycol (PEG) chains are one of the most common motifs incorporated into linkers to enhance solubility.[1][6]
-
Solubility: The repeating ethylene glycol units are highly effective at forming a hydration shell around the molecule, which can dramatically increase aqueous solubility and prevent aggregation.[4][8] This is often a primary strategy for formulating highly hydrophobic payloads.
-
Flexibility & Rigidity: PEG linkers are highly flexible, which can be advantageous for spanning long distances but may also introduce an entropic penalty upon binding. The lack of rigidity can lead to the sampling of many non-productive conformations.[]
-
Pharmacokinetics: PEGylation is known to increase the hydrodynamic volume of a molecule, which can reduce renal clearance and extend its plasma half-life.[4]
Alternative 3: Piperazine-Containing Linkers (e.g., 4-(3-(Piperazin-1-yl)propoxy)aniline)
Piperazine is another saturated heterocycle frequently used to introduce a basic center and increase rigidity.[1][7]
-
Solubility & pKa: Like morpholine, the piperazine ring can be protonated to enhance solubility. However, piperazine has two basic nitrogen atoms, and its pKa is highly sensitive to nearby chemical groups.[7] For instance, connecting the piperazine via an amide bond can lower its pKa by approximately one unit, affecting its protonation state at physiological pH.[7]
-
Flexibility & Rigidity: The piperazine ring introduces a more rigid structural element compared to a flexible PEG chain, which can improve binding affinity by pre-organizing the molecule into a more favorable conformation.[7]
-
Synthetic Utility: The secondary amine in the piperazine ring offers an additional point for chemical modification or conjugation, adding synthetic versatility.
Data Presentation: Comparative Properties of Alkoxy-Aniline Linkers
The table below summarizes the key attributes of this compound and its alternatives, providing a quick reference for linker selection.
| Feature | This compound | 4-Methoxyaniline | 4-(2-(PEG3)ethoxy)aniline | 4-(3-(Piperazin-1-yl)propoxy)aniline |
| Primary Advantage | Balanced solubility and basicity | Simplicity, hydrophobicity | High hydrophilicity, PK modulation | Rigidity, dual basic centers |
| Aqueous Solubility | Good | Poor | Excellent | Good to Excellent (pH-dependent) |
| Lipophilicity (cLogP) | Moderate | Low | Low (can be tuned by length) | Moderate (pH-dependent) |
| Flexibility | Moderate | Low | High | Low-Moderate (rigid ring) |
| Basic Center (pKa) | Yes (~8.4 for morpholine) | No | No | Yes (pKa1 ~9.8, pKa2 ~5.6) |
| Metabolic Concern | Aniline oxidation | Aniline oxidation | Aniline oxidation | Aniline oxidation |
| Best Suited For | General purpose solubility enhancement, PROTACs | Payloads requiring hydrophobicity | Highly insoluble payloads, half-life extension | Applications requiring rigidity and controlled basicity |
Note: pKa and cLogP values are estimates and can vary based on the specific molecule and prediction software.
Visualization of Linker Structures and Concepts
Diagrams created using Graphviz provide a clear visual reference for the structures and workflows discussed.
Caption: Figure 1: Chemical Structures of Compared Linkers.
Caption: Figure 2: Role of Linker in a PROTAC Molecule.
Experimental Protocol: Synthesis and Evaluation
To provide a practical context, we outline a general procedure for incorporating an alkoxy-aniline linker into a target molecule, followed by a standard assay for evaluating a key physicochemical property.
Protocol 1: Synthesis of a Model Amide using this compound
Objective: To conjugate the linker to a carboxylic acid-bearing molecule (e.g., a kinase inhibitor warhead) via standard amide coupling.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the carboxylic acid of interest (1.0 eq) and this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Activation: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Coupling: Add DIPEA (3.0 eq) dropwise to the reaction mixture. The causality here is that DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl byproduct, driving the reaction forward.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate. The use of a mild base like sodium bicarbonate in the wash helps remove any unreacted acidic starting material and acidic byproducts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol) to yield the pure amide-linked product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Figure 3: Experimental Workflow for Amide Coupling.
Conclusion and Future Outlook
The selection of a linker is a multi-parameter optimization problem that lies at the heart of modern drug design. This compound offers a compelling and well-balanced profile, providing significant solubility enhancement and a synthetically tractable handle, making it a robust choice for a wide range of applications. However, as this guide illustrates, alternative alkoxy-aniline linkers featuring PEG chains or other heterocycles like piperazine provide distinct advantages in terms of hydrophilicity, rigidity, and pharmacokinetic modulation.[4][7]
The ultimate decision must be guided by the specific properties of the payload or warhead and the desired biological outcome. A deep understanding of the structure-activity and structure-property relationships, as detailed in this comparison, empowers researchers to move beyond a trial-and-error approach and engage in the rational, data-driven design of next-generation therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking the Synthetic Efficiency of 4-(3-Morpholinopropoxy)aniline Preparation
Introduction
4-(3-Morpholinopropoxy)aniline is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the class of tyrosine kinase inhibitors such as Gefitinib.[1] The structural motif, featuring a flexible morpholinopropoxy chain linked to an aniline core, is crucial for binding to target enzymes. Given its importance, the development of an efficient, scalable, and cost-effective synthetic route is a critical objective for pharmaceutical development and manufacturing.
This guide provides an in-depth comparative analysis of three distinct and viable synthetic strategies for the preparation of this compound. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings of each route, evaluate their practical efficiencies, and provide the field-proven insights necessary for researchers and process chemists to select the optimal pathway for their specific objectives—be it rapid discovery-scale synthesis or large-scale manufacturing.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound primarily involves the formation of an ether linkage between a 4-aminophenol precursor and a 3-morpholinopropane side chain. The key challenge lies in managing the reactivity of the aniline amino group, which can compete as a nucleophile. We will evaluate three common strategies: the classical Williamson Ether Synthesis, the mild and versatile Mitsunobu Reaction, and a convergent Nucleophilic Aromatic Substitution (SNAr) approach.
Route A: The Workhorse - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages via an SN2 mechanism.[2][3] The strategy involves the reaction of an alkoxide with a primary alkyl halide.[4] In our context, this translates to reacting a 4-aminophenol derivative with a 3-morpholinopropyl halide.
Mechanistic Rationale: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2] A critical consideration is the nucleophilicity of the aniline nitrogen. To prevent undesired N-alkylation, the amino group must be protected prior to etherification and subsequently deprotected. A common choice for this is acetylation.
Experimental Workflow & Visualization:
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol (Route A):
-
Protection of 4-Aminophenol:
-
To a stirred solution of 4-aminophenol (1.0 eq) in pyridine (5 vol) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to yield N-(4-hydroxyphenyl)acetamide.
-
-
Ether Synthesis:
-
To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF, 10 vol) under a nitrogen atmosphere, add the N-(4-hydroxyphenyl)acetamide (1.0 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature until hydrogen evolution ceases.
-
Add a solution of 4-(3-chloropropyl)morpholine (1.1 eq) in DMF dropwise.
-
Heat the reaction to 70 °C and stir for 12 hours.
-
Cool the mixture, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude protected product.
-
-
Deprotection:
-
Suspend the crude N-(4-(3-morpholinopropoxy)phenyl)acetamide in 6M aqueous hydrochloric acid (10 vol).
-
Heat the mixture to reflux (approx. 100 °C) for 6 hours.
-
Cool to room temperature and basify with a 50% aqueous NaOH solution until pH > 12.
-
Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography or recrystallization to yield this compound.
-
Route B: The Mild Approach - Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds under mild, neutral conditions. It converts a primary or secondary alcohol into various functional groups with a characteristic inversion of stereochemistry.[5][6]
Mechanistic Rationale: The reaction is a dehydrative redox process. Triphenylphosphine (PPh₃) acts as the reducing agent and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), serves as the oxidizing agent.[7] PPh₃ and DEAD first form a phosphonium salt intermediate. This intermediate activates the alcohol (3-morpholinopropanol), making it a good leaving group that is then displaced by the nucleophilic phenol.[6] Similar to the Williamson synthesis, protection of the aniline is advisable to ensure chemoselectivity.
Experimental Workflow & Visualization:
Caption: Workflow for the Mitsunobu Reaction synthesis of this compound.
Detailed Experimental Protocol (Route B):
-
Protection of 4-Aminophenol (Boc Protection):
-
Dissolve 4-aminophenol (1.0 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in tetrahydrofuran (THF, 10 vol).
-
Stir the mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield tert-butyl (4-hydroxyphenyl)carbamate.
-
-
Mitsunobu Reaction:
-
Dissolve the Boc-protected phenol (1.0 eq), 3-morpholinopropanol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (15 vol) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.[8]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[8]
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and the DIAD-hydrazine byproduct.
-
-
Deprotection:
-
Dissolve the purified, protected product in dichloromethane (DCM, 10 vol).
-
Add trifluoroacetic acid (TFA, 5 vol) and stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure, re-dissolve in DCM, and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer, concentrate, and purify as needed to yield the final product.
-
Route C: The Convergent SNAr-Reduction Strategy
This route redesigns the synthesis by forming the C-O ether bond first via a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group to form the target aniline. This approach avoids the need for protecting the aniline, as it is generated in the final step.
Mechanistic Rationale: The SNAr reaction requires an aromatic ring that is activated by a strong electron-withdrawing group (like a nitro group) and contains a good leaving group (like a fluorine or chlorine atom).[9] Reacting 4-fluoronitrobenzene with the sodium salt of 3-morpholinopropanol provides the nitro-aryl ether intermediate. The final step is a standard catalytic hydrogenation to reduce the nitro group to an amine.[10][11]
Experimental Workflow & Visualization:
Caption: Workflow for the SNAr-Reduction synthesis of this compound.
Detailed Experimental Protocol (Route C):
-
SNAr Etherification:
-
Prepare the alkoxide by adding 3-morpholinopropanol (1.0 eq) to a suspension of NaH (1.1 eq) in anhydrous DMF at 0 °C under nitrogen. Stir for 30 minutes.
-
Add 4-fluoronitrobenzene (1.05 eq) to the alkoxide solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Cool the reaction, quench with water, and extract with ethyl acetate.
-
Wash the organic layers with water and brine, dry over sodium sulfate, and concentrate to yield the crude nitro-aryl ether, which can often be used directly in the next step.
-
-
Nitro Group Reduction:
-
Dissolve the crude nitro-aryl ether intermediate in methanol or ethanol (15 vol).
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).[10]
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 4-8 hours.[10]
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford pure this compound.
-
Comparative Benchmarking
The choice of synthetic route depends heavily on the desired scale, available resources, and purity requirements. The following table summarizes the key performance indicators for each pathway.
| Metric | Route A: Williamson Ether Synthesis | Route B: Mitsunobu Reaction | Route C: SNAr-Reduction |
| Number of Steps | 3 (Protection, Etherification, Deprotection) | 3 (Protection, Coupling, Deprotection) | 2 (Etherification, Reduction) |
| Typical Overall Yield | 60-75% | 55-70% | 75-90% |
| Purity & Byproducts | Potential for N-alkylation if protection is incomplete. Salt byproducts are easily removed by washing. | Triphenylphosphine oxide and hydrazine byproducts require careful chromatography for removal, which can be challenging at scale.[12] | Over-reduction is possible. Catalyst residues must be removed. Generally clean reaction profiles. |
| Scalability | Excellent. Well-established industrial process. Reagents are inexpensive. | Poor to Moderate. Stoichiometric, expensive reagents (PPh₃, DIAD) and difficult byproduct removal limit large-scale application.[5] | Excellent. Highly convergent and uses common industrial reagents and procedures (catalytic hydrogenation). |
| Reagent Cost | Low. Uses commodity chemicals. | High. PPh₃ and azodicarboxylates are expensive. | Moderate. Pd/C catalyst has a cost but can be recycled. Starting materials are reasonably priced. |
| Safety & Handling | NaH is highly flammable and requires careful handling. | Azodicarboxylates can be shock-sensitive and thermally unstable.[8] | Catalytic hydrogenation requires specialized high-pressure equipment and careful handling of flammable H₂ gas and pyrophoric catalysts. |
| Green Chemistry | Poor atom economy due to protection/deprotection steps. Use of DMF is a concern. | Very poor atom economy due to stoichiometric byproducts (Ph₃PO). | Good atom economy. Fewer steps. Methanol/ethanol are greener solvents than DMF. |
Conclusion and Recommendations
Based on this comparative analysis, a clear set of recommendations emerges for the synthesis of this compound:
-
For Large-Scale Industrial Production: Route C (SNAr-Reduction) is unequivocally the superior choice. Its two-step, convergent nature, high overall yield, excellent scalability, and favorable atom economy make it the most efficient and cost-effective method for manufacturing.[9][10]
-
For Discovery and Lab-Scale Synthesis: Route A (Williamson Ether Synthesis) provides a reliable and robust option. While it involves an extra step compared to Route C, the procedures are straightforward, and purification is generally simpler than the Mitsunobu reaction.[3]
-
For Specialized Applications: Route B (Mitsunobu Reaction) should be reserved for situations where its specific advantages are required, such as synthesizing analogs from sterically hindered alcohols or when extremely mild conditions are paramount to avoid decomposition of other sensitive functional groups. Its significant drawbacks in cost and purification make it less desirable for routine preparation of this specific target.[7][12]
By understanding the mechanistic principles and practical limitations of each synthetic pathway, researchers and drug development professionals can make informed, data-driven decisions to efficiently produce this vital pharmaceutical intermediate.
References
- 1. WO2008125867A2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 11. 4-PROPOXYANILINE synthesis - chemicalbook [chemicalbook.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
A Spectroscopic Journey: Charting the Synthesis of 4-(3-Morpholinopropoxy)aniline from its Precursors
For researchers and professionals in drug development, the precise synthesis and rigorous characterization of novel compounds are paramount. This guide provides an in-depth spectroscopic comparison of the versatile intermediate, 4-(3-Morpholinopropoxy)aniline, with its fundamental precursors: 4-aminophenol, morpholine, and 1-bromo-3-chloropropane. By dissecting the changes in spectral signatures at each synthetic stage, we offer a clear, experimentally grounded roadmap for reaction monitoring and final product verification, underscoring the principles of scientific integrity and logical progression in chemical synthesis.
Introduction: The Significance of this compound
This compound serves as a key building block in the synthesis of a variety of pharmacologically active molecules. Its structure combines a reactive aniline moiety, a flexible propoxy linker, and a morpholine ring, features that are often exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful synthesis of this compound is therefore a critical first step in many drug discovery pipelines. This guide will illuminate the spectroscopic transformations that confirm the formation of this valuable intermediate.
The Synthetic Pathway: A Williamson Ether Synthesis Approach
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 4-aminophenol to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. In this case, a two-step process is employed, starting with the reaction between morpholine and 1-bromo-3-chloropropane to form 4-(3-chloropropyl)morpholine, which is then reacted with 4-aminophenol.
Step 1: Synthesis of 4-(3-chloropropyl)morpholine
Morpholine, a secondary amine, reacts with 1-bromo-3-chloropropane in the presence of a base to yield 4-(3-chloropropyl)morpholine. The more reactive bromine is displaced by the nucleophilic nitrogen of morpholine.
Step 2: Synthesis of this compound
The hydroxyl group of 4-aminophenol is deprotonated by a strong base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction with 4-(3-chloropropyl)morpholine, displacing the chloride to form the desired ether linkage.
Spectroscopic Comparison: Unveiling the Molecular Transformations
The true confirmation of a successful synthesis lies in the meticulous analysis of spectroscopic data. By comparing the spectra of the final product with its precursors, we can pinpoint the key changes that signify the formation of new chemical bonds and the disappearance of starting materials.
It is important to note that while extensive experimental data is available for the precursors, publicly available, experimentally verified spectra for the final product, this compound, are scarce. Therefore, the spectral data for the final product presented in this guide is predicted based on established spectroscopic principles and the expected structural changes. This predictive analysis serves as a robust guide for researchers to interpret their own experimental results.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the presence or absence of key functional groups.
| Compound | Key FTIR Absorptions (cm⁻¹) | Interpretation |
| 4-Aminophenol | 3400-3200 (broad), 3050-3000, 1620-1580, 1250 | O-H stretch (phenolic), N-H stretch (amine), Aromatic C-H stretch, N-H bend, C-O stretch |
| Morpholine | 3350-3300, 2950-2800, 1115 | N-H stretch (secondary amine), Aliphatic C-H stretch, C-O-C stretch (ether) |
| 1-Bromo-3-chloropropane | 2960-2850, 750-650, 650-550 | Aliphatic C-H stretch, C-Cl stretch, C-Br stretch |
| This compound (Predicted) | 3400-3300, 3050-3000, 2950-2800, 1620-1580, 1240, 1115 | N-H stretch (primary amine), Aromatic C-H stretch, Aliphatic C-H stretch, N-H bend, Aryl-O stretch, C-O-C stretch |
Analysis of FTIR Spectral Changes:
-
Disappearance of Phenolic O-H: The most significant change expected in the FTIR spectrum of the product is the disappearance of the broad O-H stretching band from 4-aminophenol (around 3400-3200 cm⁻¹).
-
Appearance of Aryl Ether Stretch: Concurrently, a new strong absorption band corresponding to the aryl-O-C stretch should appear around 1240 cm⁻¹.
-
Retention of Amine and Morpholine Features: The characteristic N-H stretching and bending vibrations of the primary aromatic amine will be retained. The aliphatic C-H and C-O-C stretching vibrations from the morpholine and propoxy chain will also be prominent in the product's spectrum.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.
| Compound | Key ¹H NMR Signals (δ, ppm) | Interpretation |
| 4-Aminophenol | ~6.6-6.7 (m, 4H), ~4.8 (br s, 2H), ~8.9 (br s, 1H) | Aromatic protons (AA'BB' system), -NH₂ protons, -OH proton |
| Morpholine | ~3.7 (t, 4H), ~2.8 (t, 4H), ~1.9 (br s, 1H) | -CH₂-O- protons, -CH₂-N- protons, -NH proton |
| 1-Bromo-3-chloropropane | ~3.7 (t, 2H), ~3.5 (t, 2H), ~2.2 (quintet, 2H) | -CH₂-Cl protons, -CH₂-Br protons, -CH₂- protons |
| This compound (Predicted) | ~6.7-6.8 (m, 4H), ~4.5 (br s, 2H), ~3.9 (t, 2H), ~3.7 (t, 4H), ~2.5 (t, 2H), ~2.4 (t, 4H), ~1.9 (quintet, 2H) | Aromatic protons, -NH₂ protons, Ar-O-CH₂- protons, -CH₂-O- (morpholine), -N-CH₂- (propoxy), -CH₂-N- (morpholine), -CH₂- (propoxy) |
Analysis of ¹H NMR Spectral Changes:
-
Disappearance of Phenolic -OH Proton: The signal for the phenolic -OH proton of 4-aminophenol will be absent in the product spectrum.
-
Appearance of Propoxy Chain Protons: New signals corresponding to the three methylene groups of the propoxy chain will appear. We expect a triplet around 3.9 ppm for the protons adjacent to the aromatic oxygen, a triplet around 2.5 ppm for the protons adjacent to the morpholine nitrogen, and a quintet around 1.9 ppm for the central methylene group.
-
Shift of Morpholine Protons: The signals for the morpholine protons will be present, but their chemical shifts may be slightly altered due to the N-alkylation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Key ¹³C NMR Signals (δ, ppm) | Interpretation |
| 4-Aminophenol | ~149, ~141, ~116, ~115 | C-OH, C-NH₂, Aromatic CH |
| Morpholine | ~67, ~46 | -CH₂-O-, -CH₂-N- |
| 1-Bromo-3-chloropropane | ~44, ~35, ~32 | -CH₂-Cl, -CH₂-Br, -CH₂- |
| This compound (Predicted) | ~152, ~142, ~116, ~115, ~67, ~66, ~58, ~54, ~26 | C-O (aromatic), C-N (aromatic), Aromatic CH, Ar-O-CH₂-, -CH₂-O- (morpholine), -N-CH₂- (propoxy), -CH₂-N- (morpholine), -CH₂- (propoxy) |
Analysis of ¹³C NMR Spectral Changes:
-
Shift of the C-OH Carbon: The carbon atom attached to the hydroxyl group in 4-aminophenol (around 149 ppm) will experience a downfield shift upon etherification.
-
Appearance of Propoxy and Morpholine Carbons: New signals for the three carbons of the propoxy chain and the four carbons of the morpholine ring will be present in the product spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
| Compound | λmax (nm) in Methanol | Interpretation |
| 4-Aminophenol | ~230, ~290 | π → π* transitions of the benzene ring |
| This compound (Predicted) | ~235, ~300 | π → π* transitions, slight red shift due to the auxochromic effect of the propoxy group |
Analysis of UV-Vis Spectral Changes:
The introduction of the morpholinopropoxy group, an electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption maxima of the aniline chromophore.
Experimental Protocols
To ensure the reproducibility of these spectroscopic analyses, the following are detailed protocols for sample preparation and data acquisition.
FTIR Spectroscopy
-
Sample Preparation: For solid samples (4-aminophenol), prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For liquid samples (morpholine, 1-bromo-3-chloropropane, and the final product), a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared Spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction using a spectrum of the empty sample holder (for KBr pellets) or clean salt plates (for liquids).
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm.
-
Data Processing: Use a solvent-filled cuvette as a blank to correct the baseline. Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
The synthesis of this compound from its precursors is a foundational step in the development of numerous advanced chemical entities. This guide has provided a comprehensive framework for understanding and verifying this synthesis through a detailed spectroscopic comparison. By carefully analyzing the characteristic changes in FTIR, NMR, and UV-Vis spectra, researchers can confidently track the progress of their reaction and confirm the identity and purity of their final product. The principles outlined here serve as a robust model for the characterization of a wide range of organic molecules, reinforcing the importance of a multi-faceted spectroscopic approach in modern chemical research.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(3-Morpholinopropoxy)aniline
This document provides essential, field-proven guidance for the safe handling and proper disposal of 4-(3-Morpholinopropoxy)aniline. As a compound combining the structural features of both aniline and morpholine, it requires meticulous management as hazardous waste to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural steps grounded in established safety protocols and regulatory standards.
Hazard Profile: Understanding the Inherent Risks
This compound is not a benign substance. Its chemical backbone is derived from aniline, a compound classified as toxic if swallowed, inhaled, or in contact with skin, a suspected carcinogen and mutagen, and very toxic to aquatic life with long-lasting effects.[1][2] The morpholine moiety, while used in some pharmaceuticals, is also classified as a corrosive and flammable substance on its own.[3][4][5] Therefore, this compound must be handled with the assumption that it carries a combination of these significant hazards.
Causality Behind the Hazard Classification:
-
Aniline Core: The aromatic amine group is associated with toxicity, particularly affecting the blood by inducing methemoglobinemia, a condition that reduces the oxygen-carrying capacity of red blood cells.[6] Its potential carcinogenicity and mutagenicity necessitate stringent handling to minimize exposure.
-
Morpholine Moiety: This heterocyclic amine can cause severe skin and eye irritation or burns.[4][5]
-
Environmental Toxicity: Aniline and its derivatives are noted for their high toxicity to aquatic organisms.[7] Improper disposal can lead to long-term contamination of water systems.[2][8]
Due to these intrinsic properties, all waste streams containing this compound—including pure compound, solutions, contaminated consumables, and spill cleanup materials—must be classified and managed as hazardous waste.[9][10]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Before handling this compound in any form, personnel must be equipped with the appropriate PPE. This is the first line of defense against chemical exposure.
Table 1: PPE Requirements and Hazard Summary
| GHS Hazard Classification (Inferred) | Pictograms | Required Personal Protective Equipment |
| Acute Toxicity (Oral, Dermal, Inhalation)[11] | 💀 | Gloves: Double-gloving with Butyl or Viton™ gloves is recommended. Nitrile gloves are NOT recommended for prolonged contact with aniline-type compounds.[9] |
| Serious Eye Damage/Irritation [4] | corrosive | Eye Protection: Chemical splash goggles and a full-face shield.[12] |
| Skin Corrosion/Irritation [4][11] | corrosive | Body Protection: A fully buttoned, chemical-resistant lab coat. For large quantities, a chemical-resistant apron or suit is required. |
| Suspected Carcinogenicity/Mutagenicity | health_hazard | Respiratory Protection: All work must be conducted in a certified chemical fume hood.[9] If there is a risk of aerosol generation outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][13] |
| Hazardous to the Aquatic Environment | environment | N/A (Engineering and disposal controls are the primary mitigation) |
The Logic of PPE Selection: The choice of PPE is dictated by the chemical's properties. The recommendation against nitrile gloves for anilines stems from their low breakthrough time.[9] Butyl or Viton™ offer superior resistance. The requirement for a fume hood is a critical engineering control to prevent inhalation of potentially carcinogenic vapors.[9]
Disposal Workflow: From Generation to Collection
The proper disposal of this compound is a systematic process. Evaporation in a fume hood is not an acceptable method of disposal, and under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[9][10]
Workflow Diagram: Waste Management Decision Tree
Caption: Fig. 1: Disposal Workflow for this compound
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Solid Waste
This protocol applies to unused or expired this compound powder and contaminated solid materials like weigh paper, gloves, or absorbent pads.
-
Container Selection: Choose a high-density polyethylene (HDPE) or other compatible container with a secure, screw-on cap.[10] The container must be clean and free of any residue from previous, incompatible chemicals.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[10]
-
Waste Transfer: Carefully transfer the solid waste into the container using a funnel or other appropriate tools to minimize dust generation. Do not fill the container beyond 90% capacity to prevent over-pressurization or spills.[10]
-
Segregation: Do not mix solid waste with liquid waste in the same container.[10]
-
Closure and Storage: Securely close the container lid immediately after adding waste.[10] Wipe the exterior of the container clean of any contamination. Place the container in your lab's designated Satellite Accumulation Area (SAA).
Protocol 2: Disposal of Liquid Waste
This protocol applies to solutions containing this compound and rinsate from container decontamination.
-
Container Selection: Select a compatible, leak-proof liquid waste container (e.g., HDPE or glass) with a screw-on cap. Ensure it is compatible with all solvents in the waste mixture.[9]
-
Labeling: Affix a "Hazardous Waste" label. Clearly list all chemical constituents, including solvents, and their approximate percentages. This is critical for proper disposal by EHS.
-
Waste Transfer: Using a funnel, carefully pour the liquid waste into the container.
-
Closure and Storage: Tightly seal the container. Keep it closed at all times except when adding waste.[10] Store the container in secondary containment (e.g., a chemical-resistant tub) within the SAA to contain potential leaks.
Protocol 3: Spill Cleanup and Disposal
-
Evacuate and Secure: If a spill occurs, alert others in the area. Evacuate if the spill is large or you feel it is unsafe. Eliminate all ignition sources.[6]
-
Don PPE: Wear the full PPE ensemble as described in Table 1.
-
Containment: For liquid spills, cover with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[6][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[6][12]
-
Decontamination: Wipe the spill area with a suitable solvent, collecting the wipes as hazardous waste. Finally, wash the area with soap and water.[9]
-
Disposal: Seal, label, and store the container of spill cleanup debris as hazardous waste.
Protocol 4: Decontamination of Empty Containers
An empty container that held this compound must still be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate the container for regular trash disposal, it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[10]
-
Collect Rinsate: Crucially, all three portions of the solvent rinsate must be collected and disposed of as liquid hazardous waste.[10]
-
Final Disposal: Once triple-rinsed and fully dry, the container can be disposed of in the regular trash after defacing or removing all hazardous labels.[10]
Trustworthiness and Self-Validation
This protocol is a self-validating system. By treating all waste streams as hazardous from the point of generation, segregating waste types, and using designated, properly labeled containers, you create a closed-loop system that minimizes the risk of accidental exposure, dangerous chemical reactions, and environmental release. Adherence to these steps ensures compliance with regulations from agencies like the EPA and OSHA and aligns with the best practices of chemical hygiene.[4][14] For specific institutional procedures or in case of an emergency, always contact your EHS department.[9][10]
References
- 1. geneseo.edu [geneseo.edu]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Morpholine (HSG 92, 1995) [inchem.org]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. chemos.de [chemos.de]
- 8. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
